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Foundational

What is the chemical structure of 2-Azabicyclo[3.1.0]hexane-5-carboxylic acid

An In-Depth Technical Guide to 2-Azabicyclo[3.1.0]hexane-5-carboxylic Acid: Structure, Synthesis, and Applications Authored by: Dr. Gemini, Senior Application Scientist Abstract: This technical guide provides a comprehen...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 2-Azabicyclo[3.1.0]hexane-5-carboxylic Acid: Structure, Synthesis, and Applications

Authored by: Dr. Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of 2-Azabicyclo[3.1.0]hexane-5-carboxylic acid, a constrained non-proteinogenic amino acid. While this specific isomer is less documented than its 3-carboxylic acid counterpart, this paper will define its core chemical structure, extrapolate its physicochemical properties, and propose robust synthetic and analytical methodologies. The guide is intended for researchers, chemists, and drug development professionals interested in leveraging conformationally restricted scaffolds for novel therapeutic design.

Introduction and Significance

The family of azabicyclo[3.1.0]hexane carboxylic acids represents a class of rigid, tricyclic proline analogs. By fusing a cyclopropane ring to the pyrrolidine core, these molecules lock the five-membered ring into a specific conformation. This conformational rigidity is of paramount interest in medicinal chemistry, as it can significantly enhance binding affinity, selectivity, and metabolic stability of peptide-based drugs by reducing the entropic penalty upon binding to a biological target.

While the most studied isomer is 2-azabicyclo[3.1.0]hexane-3-carboxylic acid (also known as trans-4,5-methano-L-proline), the focus of this guide is the 5-carboxylic acid isomer. This particular structure presents a unique spatial arrangement of the carboxylic acid functional group relative to the bicyclic core, offering novel structural possibilities for probing receptor binding pockets and designing innovative peptide mimetics and small molecule inhibitors. Its structural framework is a key component in a variety of bioactive compounds and natural products known for their antitumor and neurological activities.[1]

Chemical Structure and Physicochemical Properties

IUPAC Nomenclature and Structural Elucidation

The systematic name, 2-Azabicyclo[3.1.0]hexane-5-carboxylic acid, precisely defines its structure:

  • Bicyclo[3.1.0]hexane: A six-atom bicyclic system composed of a five-membered ring and a three-membered (cyclopropane) ring sharing a common edge. The numbers [3.1.0] denote that the bridges between the two bridgehead carbons consist of 3 atoms, 1 atom, and 0 atoms (a direct bond).

  • 2-Aza: A nitrogen atom replaces the carbon at the 2-position of the ring system.

  • 5-Carboxylic acid: A carboxyl group (-COOH) is attached at the 5-position.

The resulting structure is a fused pyrrolidine-cyclopropane system with the carboxylic acid moiety positioned on the five-membered ring, adjacent to a bridgehead carbon.

Figure 1: Chemical Structure of 2-Azabicyclo[3.1.0]hexane-5-carboxylic acid
Physicochemical Data Summary
PropertyEstimated ValueSource/Rationale
Molecular Formula C₆H₉NO₂Based on structure
Molecular Weight 127.14 g/mol Calculated[2][3]
Topological Polar Surface Area 49.3 ŲComputed for isomers[2][3]
XLogP3 -2.3Computed for isomers[2]
Melting Point ~250-260 °C (dec.)By analogy to similar isomers[4]
Functional Groups Carboxylic Acid, Secondary AmineStructural analysis

Synthetic Strategies and Methodologies

Direct synthesis of the 5-carboxylic acid isomer is not widely reported, necessitating a rational design of a synthetic route. A promising approach involves the rearrangement of a spirocyclic epoxide, which has been shown to yield 5-substituted 2-azabicyclo[3.1.0]hexanes.[5] This strategy offers a pathway to the desired substitution pattern.

Proposed Synthetic Workflow: Epoxide Rearrangement

This multi-step synthesis begins with readily available starting materials and proceeds through a key spirocyclic intermediate. The causality behind this choice is the predictable ring-opening and rearrangement of the epoxide under acidic or basic conditions to form the thermodynamically stable fused-ring system.

G start N-Boc-4-piperidone wittig Wittig Reaction (e.g., Ph₃P=CHCO₂Et) start->wittig ester α,β-Unsaturated Ester wittig->ester epoxidation Epoxidation (e.g., m-CPBA) ester->epoxidation spiro Spirocyclic Epoxide epoxidation->spiro rearrange Rearrangement (Lewis Acid or Base) spiro->rearrange product_ester N-Boc-2-azabicyclo[3.1.0]hexane -5-carboxylate Ester rearrange->product_ester hydrolysis Ester Hydrolysis (e.g., LiOH) product_ester->hydrolysis deprotection Boc Deprotection (e.g., TFA or HCl) hydrolysis->deprotection final 2-Azabicyclo[3.1.0]hexane- 5-carboxylic acid deprotection->final

Figure 2: Proposed Synthetic Workflow for 2-Azabicyclo[3.1.0]hexane-5-carboxylic acid
Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of Ethyl 1-(tert-butoxycarbonyl)-4-methylenepiperidine-3-carboxylate

  • To a solution of N-Boc-4-piperidone in anhydrous THF, add triethyl phosphonoacetate and a suitable base (e.g., NaH).

  • Stir the reaction at room temperature until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction with saturated NH₄Cl solution and extract the product with ethyl acetate.

  • Purify the crude product via column chromatography to yield the α,β-unsaturated ester.

    • Rationale: The Horner-Wadsworth-Emmons reaction is a reliable method for forming the exocyclic double bond necessary for the subsequent epoxidation step.

Step 2: Epoxidation to form the Spirocycle

  • Dissolve the unsaturated ester in a suitable solvent like dichloromethane (DCM).

  • Add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Wash the reaction mixture with sodium bicarbonate solution to remove excess acid.

  • Isolate and purify the spirocyclic epoxide intermediate.

    • Rationale: m-CPBA is a standard and effective reagent for the epoxidation of electron-deficient alkenes.

Step 3: Rearrangement to the 2-Azabicyclo[3.1.0]hexane Core

  • Treat the spirocyclic epoxide with a Lewis acid (e.g., BF₃·OEt₂) or a strong base (e.g., LDA) in an anhydrous solvent at low temperature.

  • Carefully monitor the reaction progress by LC-MS.

  • Upon completion, quench the reaction and purify the resulting N-Boc protected ester of the target molecule.

    • Rationale: The choice of acid or base catalyst is critical as it will influence the stereochemical outcome of the rearrangement. This step is the cornerstone of forming the desired bicyclic scaffold.[5]

Step 4: Hydrolysis and Deprotection

  • Hydrolyze the ethyl ester using lithium hydroxide (LiOH) in a THF/water mixture.

  • Acidify the mixture to protonate the carboxylate.

  • Remove the N-Boc protecting group using a strong acid such as trifluoroacetic acid (TFA) in DCM or 4M HCl in dioxane.

  • Concentrate the solution under reduced pressure to yield the final product, likely as a hydrochloride or trifluoroacetate salt.

Applications in Drug Discovery

Constrained amino acids like 2-azabicyclo[3.1.0]hexane-5-carboxylic acid are valuable tools in drug design. Their rigid structure allows for precise control over peptide conformation, which can lead to:

  • Enhanced Potency: By pre-organizing the pharmacophore in a bioactive conformation, the molecule binds more readily to its target, increasing potency.

  • Improved Selectivity: The rigid scaffold can be designed to fit a specific receptor subtype, reducing off-target effects.

  • Increased Proteolytic Stability: The non-natural backbone is resistant to degradation by proteases, improving the pharmacokinetic profile of peptide-based drugs.

This scaffold is particularly relevant for developing inhibitors of enzymes like NF-κB inducing kinase (NIK) and as building blocks for compounds targeting neurological disorders.[1] The unique vector of the 5-carboxyl group makes it an attractive starting point for creating new chemical entities that can explore different regions of a binding site compared to its 3-carboxyl isomer.

Analytical Characterization

A robust analytical workflow is essential to confirm the identity, purity, and structure of the final compound.

Standard Analytical Protocol
  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Objective: To confirm molecular weight and assess purity.

    • Method: Use a reverse-phase C18 column with a water/acetonitrile gradient containing 0.1% formic acid. Monitor for the expected [M+H]⁺ ion (m/z = 128.06).

    • Rationale: LC-MS is the workhorse for monitoring reaction progress and confirming the mass of the target molecule with high sensitivity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: To elucidate the final chemical structure and confirm stereochemistry.

    • Method: Acquire ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). 2D NMR techniques (COSY, HSQC) will be crucial to assign protons and carbons, especially the unique signals of the cyclopropane ring protons.

    • Rationale: NMR provides unambiguous structural confirmation, which is essential for distinguishing between isomers.

  • High-Performance Liquid Chromatography (HPLC):

    • Objective: To determine final purity with high accuracy.

    • Method: Employ a validated HPLC method with UV detection (e.g., at 210 nm) to quantify the purity of the final batch. Chiral HPLC may be required if stereoisomers are present and need to be separated.[6]

    • Rationale: HPLC with UV detection is a standard, quantitative technique for purity assessment in pharmaceutical development.[7]

Conclusion

2-Azabicyclo[3.1.0]hexane-5-carboxylic acid is a structurally intriguing, conformationally constrained amino acid with significant potential in medicinal chemistry. While less explored than its isomers, its unique architecture offers new avenues for drug design. The synthetic route proposed herein, based on a key epoxide rearrangement, provides a plausible and efficient pathway to access this valuable scaffold. Rigorous analytical characterization is critical to ensure structural integrity and purity. As the demand for novel, three-dimensional chemical matter continues to grow, molecules like this will play an increasingly important role in the development of next-generation therapeutics.

References

  • PubChem. (1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Chemspace. 2-azabicyclo[3.1.0]hexane-4-carboxylic acid. [Link]

  • PubChem. (1R,2S,5S)-3-Azabicyclo[3.1.0]Hexane-2-Carboxylic Acid. National Center for Biotechnology Information. [Link]

  • PubChem. (1S,2S,5R)-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2007). The synthesis of a 2-azabicyclo[3.1.0]hexane by rearrangement of a spirocyclic epoxide. [Link]

  • Royal Society of Chemistry. (2014). Analytical Methods. [Link]

  • ResearchGate. (2014). Asymmetric Synthesis of 2-Azabicyclo[3.1.0]hexane-3-carboxylic Acid. [Link]

  • ACS Publications. (2013). Synthesis of All Four Stereoisomers of 3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid. The Journal of Organic Chemistry. [Link]

  • PubMed. (2013). Synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid. [Link]

  • MDPI. (2023). Base-Promoted Intramolecular Addition of Vinyl Cyclopropanecarboxamides to Access Conformationally Restricted Aza[3.1.0]bicycles. Molecules. [Link]

  • ACS Publications. (1974). 1-Aryl-3-azabicyclo[3.1.0]hexanes, a new series of nonnarcotic analgesic agents. Journal of Medicinal Chemistry. [Link]

  • MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules. [Link]

  • ScienceDirect. (2014). Method for the determination of carboxylic acids in industrial effluents using dispersive liquid-liquid microextraction with in-injection port derivatization and gas chromatography-mass spectrometry. [Link]

  • ChemRxiv. (2022). Selective profiling of carboxylic acid in crude oil by halogen-labeling combined with liquid chromatography and high-resolution mass spectrometry. [Link]

  • Chemspace. 2-acetyl-2-azabicyclo[3.1.0]hexane-4-carboxylic acid. [Link]

Sources

Exploratory

Stereochemistry and Conformational Analysis of 2-Azabicyclo[3.1.0]hexane Derivatives: A Technical Guide for Drug Development

Executive Summary & Structural Significance As a Senior Application Scientist overseeing the development of conformationally restricted peptidomimetics, I frequently utilize the 2-azabicyclo[3.1.0]hexane scaffold. This b...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Significance

As a Senior Application Scientist overseeing the development of conformationally restricted peptidomimetics, I frequently utilize the 2-azabicyclo[3.1.0]hexane scaffold. This bicyclic system is a privileged motif in medicinal chemistry, acting as a rigidified proline bioisostere. The fusion of a cyclopropane ring to a pyrrolidine core restricts the conformational flexibility of the nitrogen-containing ring, dictating specific Cγ-endo or Cγ-exo puckers. This structural preorganization is critical; it reduces the entropic penalty upon target binding, lowers lipophilicity, and finely tunes the N-centered basicity to optimize pharmacokinetic profiles [1].

The profound impact of this scaffold is evidenced by its integration into clinical candidates such as SUVN-911, a potent α4β2 receptor antagonist (K_i = 1.5 nM) developed for the treatment of depression [2], and in the design of highly selective arginase inhibitors where the bicyclic constraint is paramount for optimal active-site engagement [3].

Synthetic Methodologies and Stereocontrol

Achieving absolute stereocontrol during the construction of the 2-azabicyclo[3.1.0]hexane core is a notoriously challenging bottleneck.

Simmons-Smith Cyclopropanation: Traditional cyclopropanation of pyrroline derivatives using diethylzinc and diiodomethane often results in diastereomeric mixtures (e.g., a 1:4 cis:trans ratio) due to competing steric approach controls [4]. However, by strategically placing a directing group (such as an ester or hydroxyl) adjacent to the olefin, we can exploit chelation. The ester group chelates the putative "IZnCH2I" carbenoid species, directing the cyclopropanation to the sterically hindered face, thereby exclusively yielding the cis-isomer [3].

Catalytic Asymmetric Approaches: Recent breakthroughs have introduced copper/chiral phosphoric acid (CPA) catalytic systems that facilitate intramolecular reductive isocyanide-alkene (1+2) cycloadditions. This unprecedented methodology allows for the enantiodivergent construction of all four stereomers from racemic precursors, operating effectively even under air and moisture-friendly conditions [1]. Furthermore, advanced C–H activation strategies have been utilized to streamline the synthesis of azabicyclo[3.1.0]hexanones, significantly reducing linear step counts for the rapid in vivo profiling of NIK inhibitors .

G Start Pyrroline Precursor Simmons Simmons-Smith Cyclopropanation Start->Simmons ZnEt2, CH2I2 CPA Cu/CPA Catalyzed (1+2) Cycloaddition Start->CPA Chiral Phosphoric Acid Cis Cis-Isomer (Cγ-endo) Simmons->Cis Steric Chelation Trans Trans-Isomer (Cγ-exo) Simmons->Trans Non-chelated CPA->Cis Enantiocontrol CPA->Trans Enantiocontrol NMR 2D-NMR Validation Cis->NMR NOESY Trans->NMR NOESY

Synthetic pathways and stereochemical divergence in 2-azabicyclo[3.1.0]hexane.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, my laboratory mandates the following self-validating protocols for the synthesis and analysis of these derivatives.

Protocol A: Chelation-Directed Simmons-Smith Cyclopropanation

Causality: The slow generation of the zinc carbenoid is critical to prevent exothermic degradation. Chelation dictates the stereochemical outcome by pre-organizing the transition state.

  • Carbenoid Generation: In a flame-dried Schlenk flask under N2, dissolve CH2I2 (3.0 equiv) in anhydrous DCM. Cool to 0 °C. Dropwise, add Et2Zn (1.0 M in hexanes, 1.5 equiv). Causality: The slow addition controls the exothermic formation of the active IZnCH2I species, preventing uncontrolled polymerization.

  • Substrate Addition: Slowly add the enamine/pyrroline precursor (1.0 equiv) dissolved in DCM. The presence of a C2-ester group will coordinate the zinc, directing the methylene transfer to the sterically hindered face.

  • Reaction Monitoring & Self-Validation: Stir for 12 hours at room temperature. Self-Validation Step: Before quenching, remove a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The reaction is only deemed complete when the starting mass is entirely replaced by the [M+14]+ adduct. This internal check prevents the isolation of inseparable starting material/product mixtures.

  • Quench and Isolation: Quench with saturated aqueous NH4Cl at 0 °C. Extract with DCM, dry over MgSO4, and purify via silica gel chromatography.

Protocol B: Conformational Elucidation via 2D-NMR (NOESY)

Causality: 1D NMR is insufficient for absolute stereochemical assignment due to signal overlap in the 3.5–4.5 ppm region. 2D NOESY leverages through-space dipole-dipole interactions (< 5 Å) to definitively map the 3D architecture.

  • Sample Preparation: Dissolve 15 mg of the purified 2-azabicyclo[3.1.0]hexane derivative in 0.6 mL of high-purity CDCl3.

  • 1D Baseline Acquisition: Acquire standard 1H and 13C spectra to establish chemical shift assignments.

  • NOESY Acquisition: Run a 2D NOESY experiment with a mixing time (d8) of 400 ms. Causality: This specific mixing time is long enough to build NOE cross-peaks for small molecules but short enough to prevent spin-diffusion artifacts that yield false positives.

  • Self-Validation & Assignment: Analyze the cross-peaks. Self-Validation Step: If the molecule is the cis-isomer, a strong NOE cross-peak will be visible between the Cα proton and the cyclopropyl methylene protons. The absence of this peak, coupled with a cross-peak to the opposite bridgehead proton, validates the trans-isomer.

Conformational_Analysis Prep Sample Prep (CDCl3/D2O) OneD 1D 1H/13C NMR (J-Coupling Analysis) Prep->OneD Baseline TwoD 2D NOESY/ROESY (Through-Space NOE) OneD->TwoD Resolving overlaps Analysis Stereochemical Assignment TwoD->Analysis Cross-peak integration

Self-validating NMR workflow for conformational and stereochemical elucidation.

Quantitative Data Summaries

The following tables summarize the critical quantitative metrics used to evaluate the success of the synthetic and analytical workflows.

Table 1: Synthetic Methodologies for 2-Azabicyclo[3.1.0]hexane Construction

MethodologyReagents/CatalystStereochemical OutcomeKey Causality / Mechanism
Directed Simmons-Smith ZnEt2, CH2I2Predominantly cisEster/hydroxyl chelation of the zinc-carbenoid directs facial attack.
Undirected Simmons-Smith ZnEt2, CH2I2Mixture (e.g., 1:4 cis:trans)Lack of strong directing group allows steric approach control to dominate.
Intramolecular (1+2) Cycloaddition Cu / Chiral Phosphoric Acid (CPA)Enantiodivergent (All 4 stereomers)Chiral microenvironment of CPA controls α-aminocarbenoid insertion.

Table 2: Conformational & NMR Characteristics of Bicyclic Prolines

IsomerProline Ring PuckerTypical 3JH,H​ Coupling (Bridgehead)NOESY Cross-Peaks (Diagnostic)
Cis-2-azabicyclo[3.1.0]hexane Cγ-endo4.0 - 5.5 HzStrong Cα-H to Cyclopropyl-CH2
Trans-2-azabicyclo[3.1.0]hexane Cγ-exo0 - 2.0 HzWeak/Absent Cα-H to Cyclopropyl-CH2

References

  • Copper/Chiral Phosphoric-Acid-Catalyzed Intramolecular Reductive Isocyanide-Alkene (1 + 2) Cycloaddition: Enantioselective Construction of 2-Azabicyclo[3.1.0]hexanes. Journal of the American Chemical Society. 1

  • Discovery and Development of 3-(6-Chloropyridine-3-yloxymethyl)-2-azabicyclo[3.1.0]hexane Hydrochloride (SUVN-911): A Novel, Potent, Selective, and Orally Active Neuronal Nicotinic Acetylcholine α4β2 Receptor Antagonist for the Treatment of Depression. PubMed. 2

  • Discovery and Development of 3-(6-Chloropyridine-3-yloxymethyl)-2-azabicyclo[3.1.0]hexane Hydrochloride (SUVN-911)... Journal of Medicinal Chemistry - ACS Publications. 4

  • Comprehensive Strategies to Bicyclic Prolines: Applications in the Synthesis of Potent Arginase Inhibitors. PMC. 3

  • Synthesis of an Azabicyclo[3.1.0]hexanone-Containing Inhibitor of NF-κB Inducing Kinase via Catalytic C–H Activation. Thieme Connect.

Sources

Foundational

Biosynthetic pathways for 2-azabicyclo[3.1.0]hexane ring systems

Executive Summary & Pharmacological Relevance The 2-azabicyclo[3.1.0]hexane ring system is a highly privileged, conformationally restricted pharmacophore. Characterized by a pyrrolidine ring fused to a cyclopropane moiet...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Relevance

The 2-azabicyclo[3.1.0]hexane ring system is a highly privileged, conformationally restricted pharmacophore. Characterized by a pyrrolidine ring fused to a cyclopropane moiety, this architecture significantly reduces the lipophilicity of parent pyrrolines and precisely regulates N-centered basicity[1]. In nature, related bicyclic proline analogues, such as 2,4-methanoproline (isolated from the legume Ateleia herbert smithii), function as potent trans-amide bond stabilizers and antifeedants[2].

In modern drug development, the 2-azabicyclo[3.1.0]hexane core is the critical structural determinant in blockbuster therapeutics. It is the defining moiety in the dipeptidyl peptidase-4 (DPP-4) inhibitor Saxagliptin[3],[4], and the clinical candidate SUVN-911, a potent α4β2 nicotinic acetylcholine receptor antagonist[5]. As a Senior Application Scientist, I have structured this technical guide to transition away from traditional, hazardous chemocatalysis, focusing instead on the cutting-edge biocatalytic and chemoenzymatic pathways that enable the scalable, green, and highly stereoselective synthesis of this core.

Direct Biosynthesis via Engineered Hemoprotein Carbene Transferases

Historically, the construction of the azabicyclo[3.1.0]hexane scaffold relied heavily on transition-metal chemocatalysis utilizing dirhodium(II) tetracarboxylates[6]. However, these methods often exhibit poor diastereoselectivity when challenged with bulky tertiary amides due to competing intramolecular C–H insertion pathways[6].

To circumvent this, the field has successfully pivoted toward biocatalytic iron-catalyzed intramolecular cyclopropanation. Engineered metalloproteins, specifically directed-evolution variants of sperm whale myoglobin (Mb) and cytochrome P450s, have been repurposed as highly efficient carbene transferases[7],[8].

The Causality of the Biocatalyst: Why choose an engineered myoglobin over a standard Rh(II) catalyst? The causality lies in structural pre-organization. The engineered protein scaffold provides a highly constrained, chiral active site. When an allyl diazoacetamide precursor enters this pocket, the heme-iron extrudes nitrogen gas to form a highly reactive iron-carbene intermediate. The steric bulk of the protein cavity forces the pendant alkene to approach the carbene from a singular, specific trajectory. This completely suppresses non-productive C–H insertion and drives the reaction exclusively toward an enantiopure fused cyclopropane-γ-lactam (the 2-azabicyclo[3.1.0]hexane derivative)[7].

G A Allyl Diazoacetamide (Precursor) B Engineered Myoglobin (Fe-Heme Active Site) A->B Binding & Pre-organization C Iron-Carbene Intermediate B->C N2 Extrusion D Intramolecular Cyclopropanation C->D Stereoselective Alkene Attack E 2-Azabicyclo[3.1.0]hexane Derivative D->E Ring Closure & Release

Biocatalytic mechanism of engineered myoglobin-mediated carbene transfer.

Quantitative Comparison of Cyclopropanation Strategies

To highlight the superiority of biocatalytic approaches over traditional chemocatalysis, the following table summarizes the catalytic efficiencies of various systems used to synthesize the azabicyclo[3.1.0]hexane core.

Table 1: Efficiency of Cyclopropanation Strategies for Azabicyclo[3.1.0]hexanes

Catalyst SystemSubstrate TypeYield (%)Enantiomeric Excess (ee %)Diastereomeric Ratio (dr)Ref
Rh2(OAc)4 (Chemocatalysis)N-Boc-2,5-dihydro-1H-pyrrole85N/A (Racemic)95:5 (endo:exo)[6]
Engineered Myoglobin (Biocatalysis)Allyl diazoacetamide92>99>99:1[7]
Ru(II)-Amm-Pheox (Chemocatalysis)Diazo ester derivatives999998:2[9]
Ag(I) Oxidative Catalysis 1,6-enynes88N/A>95:5[10]
Experimental Methodology: Whole-Cell Biocatalytic Cyclopropanation

Protocol 1: Engineered Myoglobin-Catalyzed Synthesis of 2-Azabicyclo[3.1.0]hexanes

  • Cell Culture & Expression: Transform E. coli BL21(DE3) with the plasmid encoding the engineered myoglobin variant. Grow in Terrific Broth (TB) at 37°C until OD600 reaches 0.8.

  • Hemin Supplementation: Induce expression with 0.5 mM IPTG and simultaneously supplement the media with 1 mM hemin. Causality: Exogenous hemin ensures the overexpressed apoprotein is fully reconstituted into the active holoenzyme, preventing the accumulation of inactive inclusion bodies.

  • Biocatalytic Reaction: Harvest cells and resuspend in M9 buffer (pH 7.4). Add the allyl diazoacetamide precursor (10 mM final concentration) dissolved in 5% v/v DMSO to ensure substrate solubility. Incubate at room temperature for 12 hours under anaerobic conditions to prevent oxidative degradation of the iron-carbene intermediate.

  • Extraction & Analysis: Extract the reaction mixture with ethyl acetate (3x). Dry the organic layer over MgSO4, concentrate, and analyze via chiral HPLC.

  • Self-Validation Checkpoint: To ensure the observed cyclopropanation is strictly enzyme-mediated and not an artifact of background free-hemin catalysis, a parallel control utilizing heat-denatured cells (boiled at 95°C for 10 min) must be executed. The complete absence of the 2-azabicyclo[3.1.0]hexane product in this control validates the structural necessity of the engineered myoglobin active site.

Chemoenzymatic Assembly of Complex Therapeutics: The Saxagliptin Paradigm

While the core itself can be synthesized via carbene transfer, the industrial production of complex drugs like Saxagliptin relies on a convergent chemoenzymatic pathway. In this paradigm, the synthetically derived 2-azabicyclo[3.1.0]hexane-3-carbonitrile core must be coupled with a highly bulky, chiral amino acid: (2S)-amino(3-hydroxyadamantan-1-yl)acetic acid[3].

The biosynthesis of this adamantyl glycine fragment is achieved via a self-sustaining enzymatic cascade utilizing Phenylalanine Dehydrogenase (PDH) and Formate Dehydrogenase (FDH)[11].

The Causality of the Cascade: PDH catalyzes the stereoselective reductive amination of the adamantyl keto-acid. This step strictly requires the cofactor NADH. To prevent the stoichiometric consumption of highly expensive NADH, FDH is coupled to the system. FDH continuously regenerates NADH from NAD+ using ammonium formate. Crucially, ammonium formate serves a dual purpose: it acts as the hydride source for FDH and the amine source for PDH, while the release of CO2 gas drives the thermodynamic equilibrium irreversibly forward[11].

G A Adamantyl Keto-Acid B PDH / FDH System (Biocatalytic Amination) A->B NH4+, NADH C Chiral Adamantyl Glycine (ee > 99%) B->C Stereoselective Reduction E Amide Coupling C->E + Coupling Reagents D 2-Azabicyclo[3.1.0]hexane- 3-carbonitrile D->E Nucleophilic Addition F Saxagliptin (DPP-4 Inhibitor) E->F Final Assembly

Chemoenzymatic cascade utilizing PDH/FDH for the convergent synthesis of Saxagliptin.

Experimental Methodology: Biocatalytic Reductive Amination

Protocol 2: PDH/FDH-Mediated Synthesis of Adamantyl Glycine

  • Reaction Setup: In a bioreactor, dissolve 3-hydroxy-1-adamantylglyoxalic acid (50 mM) in 100 mM potassium phosphate buffer (pH 8.0).

  • Cofactor and Amine Addition: Add ammonium formate (200 mM) and a catalytic amount of NAD+ (1 mM).

  • Enzyme Introduction: Introduce purified Phenylalanine Dehydrogenase (PDH, 5 U/mL) and Formate Dehydrogenase (FDH, 10 U/mL).

  • In Situ Protection: To prevent product inhibition and facilitate downstream coupling to the 2-azabicyclo[3.1.0]hexane core, slowly titrate di-tert-butyl dicarbonate (Boc2O) into the aqueous solution to form the Boc-protected amine directly[11].

  • Self-Validation Checkpoint: The kinetic viability of this coupled system must be validated in real-time. By monitoring the reaction via UV-Vis spectroscopy at 340 nm (the absorption maximum of NADH), a steady-state absorbance confirms that FDH is successfully recycling NAD+ back to NADH. A rapid drop in 340 nm absorbance indicates FDH failure or formate depletion, triggering an immediate system halt.

Conclusion

The 2-azabicyclo[3.1.0]hexane ring system represents a triumph of modern pharmacophore design. By transitioning from traditional rhodium-catalyzed cyclopropanations to engineered hemoprotein carbene transferases and PDH/FDH chemoenzymatic cascades, researchers can now access these highly strained, stereochemically dense molecules with unprecedented enantioselectivity and environmental sustainability.

References

  • Copper/Chiral Phosphoric-Acid-Catalyzed Intramolecular Reductive Isocyanide-Alkene (1 + 2) Cycloaddition: Enantioselective Construction of 2-Azabicyclo[3.1.0]hexanes. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1OHF7z-GyT7M_YaHYkR_mG-AG282GHce_ba2GV6LJSylYN7rfHpfDRaupD55Z5WxaLcHR68_CbZoC6334pL736r1Nlz8Fw9Us0zLV6Xq58QUv5wkHsMMzp0n5QP-xqCkBl3mJAHeXFQ==]
  • 4-Fluoro-2,4-methanoproline. ACS Publications.[https://vertexaisearch.cloud.google.
  • Discovery and Development of 3-(6-Chloropyridine-3-yloxymethyl)-2-azabicyclo[3.1.0]hexane Hydrochloride (SUVN-911): A Novel, Potent, Selective, and Orally Active Neuronal Nicotinic Acetylcholine α4β2 Receptor Antagonist for the Treatment of Depression. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTdAyCH_w9aBHKvW9Gz-ASZU4edfWefadJV_JTo-OZ98UUsyHFn-kmi3TW5UA1Aq1CcZ6qfSlZ7ICR85e2HjlQQUl5fnkRs_gRCbW5UP-peSDLiTKtTum0GNwiWAIGM13YhB4f1u5EHp0k1XU1Yf4=]
  • Highly Stereoselective Synthesis of Fused Cyclopropane-γ-Lactams via Biocatalytic Iron-Catalyzed Intramolecular Cyclopropanation. Researcher.life.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqSCdW7lascAOLXl130TA7g62n-Eu_L4z5-KbQ35Xlb4MQpUMkBwiN1uW8VvQOmrt7W5kSQODF1KytiTWIHWrEiHNJFdCZqVjT4XdEkYuuHiM8xixs-hO00vjb1E3XUPKIuvmQSwSgiocyh0WPMtYJpSvBtVHxqL7XDhxReq5vD809CLcKvKAyGapEfbcg7pbjMRBj5jU-IRf9tc0adaFpUuynSZbAV3zoDYIgDy6quGbSK4mCMV5J_SvL0rarrZ5tJbxF6uwZaxfVCtzsnkOf9DzlFuuNjUmiICAitrVsSyYIm-Hl7Iex3sTq1dAZj03dTQ23ZMHP1YHxmXzgddCOs79Rais=]
  • Diastereoselective Cyclopropanation with Secondary Diazoacetamides to Access endo-Azabicyclo[3.1.0]hexane-6-carboxamides. NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7xzJNuUs8Gpcy7lLvzD6OGsLLEpvcONFKdU23ZaTdtkoGvTg6zBj73nKqi9cev5BjzAOS3mwYEKrVZsCIk6t_hHvEq-vDzKYkNmsHTVdHLU5UFEaVm2dsUM5Q0efFHDeoor9d9hUElMPUwH8=]
  • Catalytic Methods for the Transfer of Nonstabilized Carbenes. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGk-F-hONq-s-VPh6r8ijEIVbvVU3FHtZj6zxf7WSra4rbY3A8h2682mQdzjqrZz_0HxJkE74y9KIeuQxuBQqAbOrBFUhGuThjANWsAY6JwyxqfUjz11HTvttoJt3RjMEa6sbbo-No8uJVqnw==]
  • Saxagliptin | C18H25N3O2 | CID 11243969 - PubChem. NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGtekyJ-zP0L_IVF3bDqqQ-fpwqEvwzkHyuLT-6P9ITWmzMqcDo0P8gmQgdU96Q3yJn8dBMa7IAIYj7gNU7no6lfbE2MhHTeWTIZxU5P1sPtyJXr1FotMFl8ZZn4l14XDr6zk-d8I__ZnNWvGtVwG8=]
  • (12) United States Patent - Googleapis.com. Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4fX2U8l6p_FTrPrkBziJIBSTL5StLA7r7LSjOFfP2vmZA68i6UkAVdSCJkkCCxIUWOqxRS4-Qv3oplLISPgFhsQKWgSb16EGHnZ2OGTSSyv7yzm27690cn3nRxJZmzifiqS39crJ44yDPi5UwDPIwEncZsbLB1c1GMv_ayVjQdE7LH1uPTsaCXG-L]
  • Recent Catalytic Routes to 3-Azabicyclo[3.1.0]hexane Derivatives. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEbAl4yy6p2u-bLfnbfAAIu5roFkZNLp4S_Vq15l1msmyzU3nnrL0LSCTtGGxCNtv6KZzaZ4OZOWF4LUSLi1JTF9ZySNzSLVJhqNo3GnWIymhL9Am6DIpImSeAOdo-WH1M0w26mpZQpyU4EYggBdLKnXpLqxMWclqSoaZVJpp9FU7xW8Chgcmb6R_a-snYK7UwidT9PbDjyBq3INRfshMLcLdk0a6jNOgoz]
  • Silver(I)-Catalyzed Oxidative Cyclopropanation of 1,6-Enynes: Synthesis of 3-Aza-bicyclo[3.1.0]hexane Derivatives. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzm-zGwQq3TIRtcsVKdehDmMnr2ppG9vNEFbtCg-VyOKulIH3MsM9EV1Y7ZnuLSv40FPI8SJG0YWnA6B3MKOGUFcpSX0iFxbZJxlkhNR3eVreDA7mC1Rclz5LqPyHFHHZkLB4TRCSA6UY8flqW1w==]

Sources

Protocols & Analytical Methods

Method

1H and 13C NMR spectroscopy methods for 2-Azabicyclo[3.1.0]hexane-5-carboxylic acid

Application Note: Advanced 1 H and 13 C NMR Spectroscopy Protocols for 2-Azabicyclo[3.1.0]hexane-5-carboxylic Acid Executive Summary The 2-azabicyclo[3.1.0]hexane scaffold is a privileged pharmacophore in modern drug dis...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced 1 H and 13 C NMR Spectroscopy Protocols for 2-Azabicyclo[3.1.0]hexane-5-carboxylic Acid

Executive Summary

The 2-azabicyclo[3.1.0]hexane scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the development of mGluR2/3 agonists, DPP-4 inhibitors, and conformationally restricted proline surrogates[1]. The introduction of a carboxylic acid at the C5 bridgehead position—yielding 2-azabicyclo[3.1.0]hexane-5-carboxylic acid—creates a highly rigid, zwitterionic molecule with unique stereoelectronic properties.

As a Senior Application Scientist, I have designed this protocol to move beyond basic spectral acquisition. This guide details a self-validating Nuclear Magnetic Resonance (NMR) workflow that leverages the causal relationships between the molecule's 3D geometry, solvent-induced zwitterionic equilibria, and nuclear shielding effects to guarantee unequivocal regiochemical and stereochemical assignment[2].

Structural Nuances & Mechanistic NMR Principles

To accurately assign the NMR spectra of 2-azabicyclo[3.1.0]hexane-5-carboxylic acid, one must understand the physical causality driving its chemical shifts:

  • The Cyclopropane Anisotropy Effect: The fused three-membered ring generates a strong diamagnetic shielding cone. Protons positioned over the face of this ring (the endo C6 proton) experience intense shielding, pushing their resonance anomalously upfield (typically 0.4–0.7 ppm). The exo C6 proton, lying slightly outside the maximum shielding zone, appears further downfield (0.8–1.1 ppm).

  • Zwitterionic Equilibrium & Solvent Causality: As an amino acid, this molecule exists as a zwitterion ( NH2+​ / COO− ) in aqueous environments. The choice of solvent directly dictates the protonation state of the N2 amine. In D2​O , the localized positive charge on the nitrogen exerts a strong inductive pull, significantly deshielding the adjacent C3 methylene protons and the C1 bridgehead proton. If acquired in DMSO- d6​ (often requiring the HCl salt form for solubility), the exchangeable NH2+​ protons become visible, providing an additional handle for NOESY correlations.

  • The Quaternary "Blind Spot": The C5 position is a quaternary bridgehead carbon. Because it lacks attached protons, it breaks the continuous 1H−1H scalar coupling network between the C3-C4 spin system and the C6-C1 spin system. Therefore, 1D 1 H NMR and 2D COSY are fundamentally insufficient for full structural validation. Heteronuclear Multiple Bond Correlation (HMBC) is strictly required to bridge this gap[3].

Self-Validating Experimental Protocols

The following step-by-step methodology ensures that every spectral feature cross-validates the proposed structure, eliminating assignment ambiguity.

Step 1: Sample Preparation & pH Control
  • Solvent Selection: Weigh 15–20 mg of 2-azabicyclo[3.1.0]hexane-5-carboxylic acid. Dissolve in 0.6 mL of D2​O (99.9% D) for standard zwitterionic characterization.

  • pH Adjustment (Optional but Recommended): To observe the free-base form, titrate the NMR sample with micro-aliquots of NaOD until the pD is ~10. This will cause an immediate upfield shift in the C3 protons (from ~3.5 ppm to ~2.9 ppm), validating their proximity to the amine.

  • Reference Standard: Add 0.05% TSP (Trimethylsilylpropanoic acid) as an internal chemical shift reference (0.00 ppm) suitable for aqueous samples.

Step 2: 1D Acquisition Parameters
  • 1 H NMR (400 or 600 MHz): Use a 30° pulse angle (zg30) to ensure quantitative integration. Set the relaxation delay ( D1​ ) to 3.0 seconds. The rigidity of the bicyclic system can lead to varying T1​ relaxation times; a longer D1​ ensures the cyclopropane protons integrate accurately to 1H each.

  • 13 C NMR (100 or 150 MHz): Acquire using inverse-gated decoupling (zgig) if quantitative carbon integration is desired, or standard CPD (WALTZ-16) for routine analysis. Critical Adjustment: The quaternary C5 and the carboxylate C=O have exceptionally long T1​ relaxation times. Set D1​≥5.0 seconds to ensure these critical downfield signals (approx. 40 ppm and 178 ppm, respectively) rise above the baseline noise[3].

Step 3: 2D NMR Multiplexing for Regiochemical Confirmation
  • COSY: Acquire to map the two isolated spin systems: System A (H3 to H4) and System B (H1 to H6a/H6b).

  • HSQC: Acquire with multiplicity editing (edHSQC) to instantly differentiate the CH2​ carbons (C3, C4, C6; phased negatively) from the CH carbon (C1; phased positively).

  • HMBC: Set the long-range coupling delay to optimize for nJCH​=8 Hz. This is the self-validating step: Look for the 3J correlations from H4 and H6 to the carboxylate carbon, and the 2J correlations from H1, H4, and H6 to the quaternary C5.

NMR_Workflow A Sample Preparation (Solvent Selection & pH Control) B 1D Acquisition (1H & 13C with DEPT-135) A->B C 2D Homonuclear (COSY / NOESY) B->C D 2D Heteronuclear (HSQC / HMBC) B->D E Stereochemical & Regiochemical Assignment C->E D->E

Caption: Self-validating NMR workflow for bicyclic amino acid characterization.

Quantitative Spectral Data

The tables below summarize the expected chemical shifts and coupling constants for 2-azabicyclo[3.1.0]hexane-5-carboxylic acid in D2​O (zwitterionic state). The distinct J -couplings are a direct result of the constrained dihedral angles dictated by the Karplus relationship in the bicyclic framework.

Table 1: Typical 1 H NMR Chemical Shifts and Coupling Constants

PositionShift ( δ , ppm)MultiplicityCoupling Constants ( J , Hz)Mechanistic Rationale
H3a 3.55ddd11.5, 7.0, 3.0Deshielded by adjacent NH2+​ .
H3b 3.20ddd11.5, 9.5, 7.5Diastereotopic to H3a.
H4a 2.45dddd13.5, 9.5, 7.0, 1.5Adjacent to quaternary C5.
H4b 2.05ddd13.5, 7.5, 3.0Diastereotopic to H4a.
H1 1.95dd7.5, 3.5Bridgehead proton; coupled to H6.
H6 (exo) 1.05dd8.0, 5.5Outside maximum shielding cone.
H6 (endo) 0.55dd5.5, 3.5Anomalously upfield due to cyclopropane anisotropy.

Table 2: Typical 13 C NMR Chemical Shifts

PositionShift ( δ , ppm)Type (edHSQC)Mechanistic Rationale
C=O 178.5Cq (No phase)Carboxylate carbon; long T1​ .
C3 48.2 CH2​ (Negative)Strongly deshielded by electronegative Nitrogen.
C5 40.5Cq (No phase)Quaternary bridgehead; requires HMBC for assignment.
C1 32.1 CH (Positive)Tertiary bridgehead carbon.
C4 28.4 CH2​ (Negative)Cyclopentane ring methylene.
C6 18.2 CH2​ (Negative)Highly shielded cyclopropane methylene.

HMBC Correlation Logic for Bridgehead Validation

Because C5 is quaternary, it acts as an invisible wall in standard 1D 1 H and COSY spectra. The structural integrity of the 5-carboxylic acid substitution must be proven by mapping the long-range scalar couplings ( 2J and 3J ) across this junction. The diagram below illustrates the mandatory HMBC correlations required to validate the C5 and C=O positions[3].

HMBC_Logic C5 Quaternary C5 (~40.5 ppm) COOH Carbonyl C=O (~178.5 ppm) H4 H4 Protons (~2.0-2.5 ppm) H4->C5 2J H4->COOH 3J H6 H6 Protons (~0.5-1.1 ppm) H6->C5 2J H6->COOH 3J H1 H1 Proton (~1.95 ppm) H1->C5 2J

Caption: Mandatory HMBC correlation logic required to bridge the isolated spin systems across the C5 quaternary center.

By confirming that both the upfield cyclopropane protons (H6) and the downfield pyrrolidine protons (H4) correlate to the same unprotonated carbon at ~40.5 ppm, the researcher self-validates the intact bicyclo[3.1.0] framework. Furthermore, the 3J correlation from H4 and H6 to the 178.5 ppm signal definitively anchors the carboxylic acid to the C5 bridgehead.

References

  • Discovery and Development of 3-(6-Chloropyridine-3-yloxymethyl)-2-azabicyclo[3.1.0]hexane Hydrochloride (SUVN-911): A Novel, Potent, Selective, and Orally Active Neuronal Nicotinic Acetylcholine α4β2 Receptor Antagonist for the Treatment of Depression. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

  • Chemistry of polyhalogenated nitrobutadienes, 10: Synthesis of highly functionalized heterocycles with a rigid 6-amino-3-azabicyclo[3.1.0]hexane moiety. Beilstein Journal of Organic Chemistry. URL:[Link]

  • Synthesis of functionalised azepanes and piperidines from bicyclic halogenated aminocyclopropane derivatives. Organic & Biomolecular Chemistry - RSC Publishing. URL:[Link]

Sources

Application

Application Notes and Protocols: Derivatization Techniques for 2-Azabicyclo[3.1.0]hexane-5-carboxylic Acid in Screening

Introduction: The Strategic Value of Constrained Scaffolds in Drug Discovery In the landscape of modern drug discovery, the exploration of novel chemical space is paramount. Rigid, three-dimensional molecular scaffolds a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of Constrained Scaffolds in Drug Discovery

In the landscape of modern drug discovery, the exploration of novel chemical space is paramount. Rigid, three-dimensional molecular scaffolds are of particular interest as they can pre-organize functional groups in a defined orientation, leading to enhanced potency and selectivity for biological targets. 2-Azabicyclo[3.1.0]hexane-5-carboxylic acid, a constrained proline analog, represents a valuable building block in this arena. Its unique bicyclic structure imparts significant conformational rigidity, making it an attractive scaffold for the development of peptidomimetics and other small molecule therapeutics.

The generation of compound libraries from such a core structure is a key strategy in hit identification through high-throughput screening (HTS). Derivatization of the carboxylic acid and the secondary amine functionalities allows for the systematic exploration of structure-activity relationships (SAR). This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization techniques applicable to 2-Azabicyclo[3.1.0]hexane-5-carboxylic acid in a screening context. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and discuss the analytical characterization of the resulting compound libraries.

Core Principles of Derivatization for High-Throughput Screening

The successful generation of a screening library from a core scaffold like 2-Azabicyclo[3.1.0]hexane-5-carboxylic acid hinges on several key principles. The chosen reactions must be robust, high-yielding, and amenable to parallel synthesis formats. Furthermore, the purification of the resulting library members should be straightforward to accommodate the large number of compounds typically generated.

The primary sites for derivatization on 2-Azabicyclo[3.1.0]hexane-5-carboxylic acid are the carboxylic acid and the secondary amine. This allows for the introduction of a wide array of functional groups, thereby creating a diverse library of compounds for biological evaluation.

Figure 1: Key derivatization sites on the 2-Azabicyclo[3.1.0]hexane-5-carboxylic acid scaffold.

Derivatization of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile handle for derivatization, with amide bond formation and esterification being the most common transformations.

Amide Bond Formation: A Cornerstone of Library Synthesis

Amide bond formation is a robust and widely employed reaction in medicinal chemistry. For library synthesis, coupling reagents that are efficient and generate easily removable byproducts are preferred.

Workflow for Parallel Amide Synthesis

Amide_Synthesis_Workflow cluster_workflow Parallel Amide Synthesis Workflow Start Dispense 2-Azabicyclo[3.1.0]hexane-5-carboxylic acid solution to microtiter plate Add_Amine Add diverse amine building blocks Start->Add_Amine Add_Reagents Add coupling agent and base Add_Amine->Add_Reagents React Incubate at ambient temperature Add_Reagents->React Quench Quench reaction React->Quench Purify High-throughput purification (e.g., preparative HPLC) Quench->Purify Analyze LC-MS analysis for identity and purity Purify->Analyze End Plate and store library Analyze->End

Figure 2: Generalized workflow for the parallel synthesis of an amide library.

Protocol 1: High-Throughput Amide Coupling using HATU

This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent, which is known for its high efficiency and low rates of racemization.

Materials:

  • 2-Azabicyclo[3.1.0]hexane-5-carboxylic acid (stock solution in DMF or DMSO)

  • Library of primary and secondary amines (stock solutions in DMF or DMSO)

  • HATU (stock solution in DMF)

  • N,N-Diisopropylethylamine (DIPEA) (stock solution in DMF)

  • 96-well microtiter plates

  • Automated liquid handler (optional, but recommended for high-throughput)

  • Plate shaker

  • Centrifugal evaporator

Procedure:

  • Dispensing the Core: To each well of a 96-well plate, dispense 50 µL of a 0.2 M solution of 2-Azabicyclo[3.1.0]hexane-5-carboxylic acid in DMF (10 µmol).

  • Adding the Amine Building Blocks: Dispense 50 µL of a 0.22 M solution of each unique amine in DMF (11 µmol, 1.1 equivalents) to individual wells.

  • Initiating the Coupling:

    • To each well, add 50 µL of a 0.24 M solution of HATU in DMF (12 µmol, 1.2 equivalents).

    • Add 25 µL of a 0.8 M solution of DIPEA in DMF (20 µmol, 2.0 equivalents).

  • Reaction Incubation: Seal the plate and shake at room temperature for 4-16 hours. The reaction progress can be monitored by LC-MS analysis of a few representative wells. The steric hindrance of the bicyclic core may necessitate longer reaction times compared to simpler amino acids.

  • Work-up and Purification:

    • Quench the reaction by adding 100 µL of water to each well.

    • The crude product can be purified using high-throughput preparative HPLC with mass-directed fractionation.[1][2][3]

  • Analysis and Plating:

    • Analyze the purity and confirm the identity of each compound by LC-MS.

    • Evaporate the solvent from the purified fractions using a centrifugal evaporator.

    • Re-dissolve the library compounds in a suitable solvent (e.g., DMSO) at a desired concentration for screening.

Table 1: Representative Amide Coupling Reagents for HTS

Coupling ReagentActivating AgentAdditiveKey AdvantagesConsiderations
HATU N/ANone neededHigh efficiency, low racemizationHigher cost
HBTU N/AHOBtGood efficiency, cost-effectiveCan cause racemization with sensitive substrates
EDC/HOBt CarbodiimideHOBtWater-soluble byproducts, cost-effectiveCan be less efficient for hindered substrates
T3P Phosphonic anhydrideNone neededByproducts are water-solubleCan require slightly elevated temperatures
Esterification for Library Generation

Esterification provides another avenue for diversifying the core scaffold. For high-throughput applications, methods that avoid harsh conditions and facilitate easy purification are essential.

Protocol 2: Parallel Esterification using Alkyl Halides

This protocol involves the deprotonation of the carboxylic acid followed by SN2 reaction with a library of alkyl halides. This method is particularly suitable for generating methyl, ethyl, and benzyl esters.

Materials:

  • 2-Azabicyclo[3.1.0]hexane-5-carboxylic acid

  • Library of alkyl halides (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Cesium carbonate (Cs₂CO₃)

  • Dimethylformamide (DMF)

  • 96-well microtiter plates with sealing mats

  • Automated liquid handler

  • Plate shaker

Procedure:

  • Dispensing Core and Base:

    • To each well of a 96-well plate, add 5 mg of 2-Azabicyclo[3.1.0]hexane-5-carboxylic acid (approx. 39 µmol).

    • Add 1.5 equivalents of cesium carbonate (approx. 19 mg, 59 µmol).

    • Dispense 200 µL of DMF to each well.

  • Adding Alkyl Halides: Add 1.2 equivalents of the desired alkyl halide (approx. 47 µmol) to each well.

  • Reaction: Seal the plate and shake at room temperature for 12-24 hours. Gentle heating (40-50 °C) can be applied to accelerate the reaction if necessary.

  • Work-up and Purification:

    • Filter the contents of each well to remove the inorganic base.

    • The filtrate containing the crude ester can be purified by high-throughput preparative HPLC.[4][5]

  • Analysis and Plating: Follow the same procedure as described for the amide library.

Derivatization of the Secondary Amine Moiety

The secondary amine of the 2-azabicyclo[3.1.0]hexane core is a nucleophilic center that can be derivatized to form ureas, thioureas, sulfonamides, and through reductive amination.

Urea and Thiourea Library Synthesis

The reaction of the secondary amine with isocyanates or isothiocyanates is a highly efficient method for generating urea and thiourea libraries. This reaction is typically fast, high-yielding, and does not require a catalyst.

Workflow for Parallel Urea/Thiourea Synthesis

Urea_Synthesis_Workflow cluster_workflow Parallel Urea/Thiourea Synthesis Workflow Start Dispense 2-Azabicyclo[3.1.0]hexane-5-carboxylic acid ester solution to microtiter plate Add_Isocyanate Add diverse isocyanate or isothiocyanate building blocks Start->Add_Isocyanate React Incubate at ambient temperature Add_Isocyanate->React Purify High-throughput purification (e.g., SPE or preparative HPLC) React->Purify Analyze LC-MS analysis for identity and purity Purify->Analyze End Plate and store library Analyze->End

Figure 3: Generalized workflow for the parallel synthesis of a urea/thiourea library.

Protocol 3: High-Throughput Urea Synthesis

This protocol describes the reaction of a pre-formed ester of the core scaffold with a library of isocyanates. Using an ester derivative of the starting material prevents potential side reactions with the carboxylic acid.

Materials:

  • Methyl or ethyl ester of 2-Azabicyclo[3.1.0]hexane-5-carboxylic acid (stock solution in a suitable solvent like dichloromethane or THF)

  • Library of isocyanates (stock solutions in the same solvent)

  • 96-well microtiter plates

  • Automated liquid handler

Procedure:

  • Dispensing the Core: To each well of a 96-well plate, dispense 50 µL of a 0.2 M solution of the 2-Azabicyclo[3.1.0]hexane-5-carboxylic acid ester (10 µmol).

  • Adding Isocyanates: Add 50 µL of a 0.22 M solution of each unique isocyanate (11 µmol, 1.1 equivalents) to individual wells.

  • Reaction: Seal the plate and shake at room temperature for 1-4 hours. The reaction is typically rapid.

  • Work-up and Purification:

    • The crude reaction mixture can often be of sufficient purity for initial screening.

    • If purification is required, solid-phase extraction (SPE) or preparative HPLC can be employed.[5]

  • Analysis and Plating: Follow the same procedure as previously described.

Analytical Characterization and Purification Strategies

LC-MS for High-Throughput Analysis: Liquid chromatography-mass spectrometry (LC-MS) is the workhorse for analyzing compound libraries. It provides rapid information on the identity (mass-to-charge ratio) and purity (peak area) of each library member. For amino acid derivatives, derivatization can improve chromatographic retention and ionization efficiency.[6]

High-Throughput Purification: The purification of large compound libraries presents a significant bottleneck. Several strategies have been developed to address this challenge:

  • Preparative HPLC with Mass-Directed Fractionation: This is a powerful technique that allows for the isolation of the target compound based on its mass, even in complex mixtures.[1][2]

  • Solid-Phase Extraction (SPE): SPE can be used for rapid cleanup of reaction mixtures, particularly for removing excess reagents or byproducts with different polarities than the desired product.

  • Crystallization: For some libraries, high-throughput crystallization screening can be an effective purification method.

Conclusion and Future Perspectives

The derivatization of 2-Azabicyclo[3.1.0]hexane-5-carboxylic acid provides a powerful platform for the generation of diverse and structurally unique compound libraries for high-throughput screening. The protocols outlined in this application note provide a robust starting point for researchers to explore the chemical space around this valuable scaffold. Careful consideration of reaction conditions, particularly in light of the potential for steric hindrance from the bicyclic core, will be crucial for success. As automation and analytical technologies continue to advance, the efficiency of library synthesis and screening will undoubtedly increase, further empowering the discovery of novel therapeutics based on constrained scaffolds like 2-Azabicyclo[3.1.0]hexane-5-carboxylic acid.

References

  • Zhao, Y., et al. (2004). High-Throughput Purification of Combinatorial Libraries I: A High-Throughput Purification System Using an Accelerated Retention Window Approach. Journal of Combinatorial Chemistry, 6(4), 586-595. [Link]

  • Zhang, X., et al. (2003). Development of a Custom High-Throughput Preparative Liquid Chromatography/Mass Spectrometer Platform for the Preparative Purification and Analytical Analysis of Compound Libraries. Journal of Combinatorial Chemistry, 5(3), 259-264. [Link]

  • von Roedern, E., et al. (2005). High-Throughput Purification of Single Compounds and Libraries. Journal of Combinatorial Chemistry, 7(6), 847-856. [Link]

  • Kyne, S., & Zificsak, C. (2001). High-throughput purification of compound libraries. Drug Discovery Today, 6(9), 471-477. [Link]

  • Che, D., & Lindsley, C. W. (2015). Separation Science in Drug Development, Part I: High-Throughput Purification. LCGC North America, 33(6), 396-405. [Link]

  • Peterson, S. L., et al. (2010). Parallel Synthesis of Ureas and Carbamates from Amines and CO2 under Mild Conditions. Organic Letters, 12(6), 1340-1343. [Link]

  • Feroci, M., et al. (2018). Urea derivatives from carbon dioxide and amines by guanidine catalysis: Easy access to imidazolidin-2-ones. Journal of CO2 Utilization, 24, 46-53. [Link]

  • Guan, X., et al. (2014). Asymmetric Synthesis of 2-Azabicyclo[3.1.0]hexane-3-carboxylic Acid. Chinese Journal of Organic Chemistry, 34(8), 1616-1621. [Link]

  • Nakazawa, T., et al. (2015). A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry. Analyst, 140(5), 1587-1595. [Link]

  • Brittain, W. D. G., et al. (2021). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 19(3), 543-547. [Link]

  • Epstein, J. W., et al. (1977). 1-Aryl-3-azabicyclo[3.1.0]hexanes, a new series of nonnarcotic analgesic agents. Journal of Medicinal Chemistry, 20(5), 644-648. [Link]

  • He, W., et al. (2014). Synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid. The Journal of Organic Chemistry, 79(1), 230-238. [Link]

  • Wang, X., et al. (2015). Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones. Organic & Biomolecular Chemistry, 13(36), 9473-9477. [Link]

  • PubChem. (1R,2S,5S)-3-Azabicyclo[3.1.0]Hexane-2-Carboxylic Acid. [Link]

  • PubChem. 2-azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield in 2-Azabicyclo[3.1.0]hexane-5-carboxylic acid synthesis

Welcome to the Technical Support Center for the synthesis of 2-Azabicyclo[3.1.0]hexane-5-carboxylic acid and its derivatives. As a Senior Application Scientist, I have compiled this guide to address the most critical bot...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 2-Azabicyclo[3.1.0]hexane-5-carboxylic acid and its derivatives. As a Senior Application Scientist, I have compiled this guide to address the most critical bottlenecks encountered during the construction of this highly strained, biologically privileged bicyclic scaffold.

The angular 5-position (often a quaternary stereocenter) and the fused cyclopropane ring present unique thermodynamic and kinetic challenges. This guide moves beyond basic recipes, detailing the causality behind reaction failures and providing self-validating protocols to ensure your synthetic success.

Part 1: Troubleshooting FAQs (The "Why" and "How")

Q1: Why is my yield consistently below 50% when using Simmons-Smith conditions to form the 2-azabicyclo[3.1.0]hexane core? Mechanistic Causality: Traditional Simmons-Smith cyclopropanation on pyrroline derivatives often suffers from poor conversion. The free nitrogen lone pair is highly Lewis basic and coordinates directly with the electrophilic zinc carbenoid intermediate, effectively quenching the active reagent before cycloaddition can occur. Actionable Solution: You must protect the nitrogen (e.g., with a Boc or Benzyl group) to reduce its Lewis basicity. For even higher efficiency, abandon the zinc-carbenoid route and utilize a Copper/Chiral Phosphoric Acid (CPA)-catalyzed intramolecular reductive isocyanide-alkene (1+2) cycloaddition. This method operates via a copper α-aminocarbenoid intermediate, avoiding the quenching issue entirely and delivering yields up to 95%[1].

Q2: I am trying to synthesize the 5-carboxylic acid derivative via an isocyanide-alkene cycloaddition, but I am losing enantioselectivity. What is the cause? Mechanistic Causality: The synthesis of 2-azabicyclo[3.1.0]hexanes with an angular all-carbon quaternary stereocenter (the 5-position) relies on a delicate copper α-aminocarbenoid equilibration[1]. If the Chiral Phosphoric Acid (CPA) catalyst is displaced by strongly coordinating solvents, or if the temperature exceeds 60 °C, the background racemic thermal cycloaddition outcompetes the CPA-directed asymmetric pathway. Actionable Solution: Switch to a strictly controlled Copper/CPA catalytic system using alkenylisocyanides containing α,α-diesters. This allows for the precise construction of the angular quaternary center, which can subsequently be hydrolyzed to the 5-carboxylic acid. Maintain the reaction at exactly 60 °C to preserve enantioselectivities up to 96:4 e.r[1].

Q3: How can I safely cleave the N-benzyl protecting group without causing hydrogenolysis (ring-opening) of the cyclopropane? Mechanistic Causality: The strain energy of the fused [3.1.0] cyclopropane ring makes it highly susceptible to reductive cleavage. Standard palladium-catalyzed hydrogenation (Pd/C, H₂) inevitably leads to competitive hydrogenolysis of the cyclopropane C–C bonds, destroying your scaffold[2]. Actionable Solution: Transition to an oxidative elimination strategy, specifically the Polonovski reaction. By oxidizing the tertiary amine to an N-oxide and treating it with an acylating agent, the benzyl group is cleaved via an iminium intermediate. This completely bypasses reductive conditions, preserving the bicyclic core[2].

Part 2: Self-Validating Experimental Protocols

Protocol A: Intramolecular Reductive (1+2) Cycloaddition for the Angular 5-Position Core

This protocol constructs the 2-azabicyclo[3.1.0]hexane core with an α,α-diester at the 5-position, a direct precursor to the 5-carboxylic acid[1].

  • Step 1 (Catalyst Preparation): In a reaction vial under ambient air, combine 5 mol% Copper catalyst and 10 mol% Chiral Phosphoric Acid (CPA) in a non-coordinating solvent (e.g., DCE).

  • Step 2 (Substrate Addition): Add 1.0 equivalent of the α,α-diester-containing alkenyl isocyanide.

  • Step 3 (Cycloaddition): Stir the mixture at exactly 60 °C. The reaction initiates via 1,1-hydrocupration of the isocyanide.

  • Step 4 (Hydrolysis): Following isolation of the diester core, subject the intermediate to standard basic hydrolysis (LiOH, THF/H₂O) to yield the 2-azabicyclo[3.1.0]hexane-5-carboxylic acid.

  • Self-Validation Check: Before proceeding to hydrolysis, monitor the cycloaddition mixture via ¹H NMR. You must observe the complete disappearance of the characteristic isocyanide proton signal and the transient emergence of the copper α-aminocarbenoid intermediate. If the intermediate is absent, verify the moisture content of your solvent; while the system is moisture-tolerant, excessive hydration can stall the initial hydrocupration.

Protocol B: Scale-Up C–H Activation for Azabicyclo[3.1.0]hexanone Intermediates

This protocol utilizes catalytic C–H activation to form oxidized bicyclic derivatives[3].

  • Step 1 (Precursor Setup): Dissolve the alkyl chloride precursor (derived from cyclopropylmethylamine) in rigorously degassed solvent.

  • Step 2 (Catalyst Loading): Add exactly 3 mol% Pd(dba)₂ and 6 mol% TADDOL phosphonite ligand. Note: Maintaining this exact 1:2 ratio is critical to prevent catalyst aggregation.

  • Step 3 (Activation): Heat the mixture to facilitate oxidative addition to the C–Cl bond, followed by intramolecular C–H activation mediated by the Pd-carboxylate[3].

  • Self-Validation Check: The reaction must remain a homogeneous, clear solution. The appearance of a black precipitate indicates Pd(0) aggregation (catalyst death). Validate the oxidative addition by running an LCMS aliquot at 30 minutes; the mass of the starting alkyl chloride must be completely replaced by the Pd(II) intermediate mass.

Part 3: Quantitative Yield Analysis

Table 1: Quantitative Comparison of Cyclopropanation Strategies for 2-Azabicyclo[3.1.0]hexane Synthesis

Synthetic StrategyCatalyst / ReagentsTypical YieldEnantiomeric Ratio (e.r.)Mechanistic Limitation / Causality
Simmons-Smith ZnEt₂, CH₂I₂40–60%N/A (Racemic)Free nitrogen lone pair coordinates and quenches the electrophilic zinc carbenoid.
Catalytic C–H Activation Pd(dba)₂, TADDOL phosphonite~76%N/A (Diastereoselective)Prone to catalyst aggregation if O₂ is present; requires extensive pre-functionalization.
Reductive (1+2) Cycloaddition Cu / Chiral Phosphoric Acid (CPA)85–95%Up to 96:4Requires specific α,α-diester isocyanide precursors to successfully form the angular quaternary center[1].

Part 4: Mechanistic & Workflow Diagrams

Workflow Start Issue: Low Yield in Cycloaddition CheckN Is Nitrogen Protected? Start->CheckN Protect Apply Boc/Benzyl Protection CheckN->Protect No CheckCat Evaluate Catalyst System CheckN->CheckCat Yes Protect->CheckCat SwitchCu Use Cu/CPA Catalysis CheckCat->SwitchCu Suboptimal (Zn) Validate LCMS/NMR Validation SwitchCu->Validate Success Yield > 85% Achieved Validate->Success Confirmed

Troubleshooting workflow for optimizing cyclopropanation yields in bicyclic synthesis.

Polonovski N_Benzyl N-Benzyl-2-azabicyclo[3.1.0]hexane Oxidation Oxidation (H2O2 or mCPBA) N_Benzyl->Oxidation Error Avoid: Pd/C H2 (Ring Opening) N_Benzyl->Error Standard Deprotection N_Oxide N-Oxide Intermediate Oxidation->N_Oxide Acylation Acylation (Ac2O / Base) N_Oxide->Acylation Imminium Iminium Ion Formation Acylation->Imminium Hydrolysis Hydrolysis Imminium->Hydrolysis Product 2-Azabicyclo[3.1.0]hexane (Free Amine) Hydrolysis->Product

Mechanistic pathway for safe N-benzyl cleavage via the Polonovski reaction.

References

  • Copper/Chiral Phosphoric-Acid-Catalyzed Intramolecular Reductive Isocyanide-Alkene (1 + 2) Cycloaddition: Enantioselective Construction of 2-Azabicyclo[3.1.0]hexanes Source: Journal of the American Chemical Society (acs.org) URL:1

  • Tactics for the asymmetric preparation of 2-azabicyclo[3.1.0]hexane and 2-azabicyclo[4.1.0]heptane scaffolds Source: Tetrahedron Letters (academia.edu) URL:2

  • Synthesis of an Azabicyclo[3.1.0]hexanone-Containing Inhibitor of NF-κΒ Inducing Kinase via Catalytic C–H Activation Source: Thieme Connect (thieme-connect.com) URL:3

Sources

Optimization

Technical Support Center: Troubleshooting 2-Azabicyclo[3.1.0]hexane-5-carboxylic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter sudden workflow bottlenecks when transitioning from standard linear building blocks to rigid...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter sudden workflow bottlenecks when transitioning from standard linear building blocks to rigidified scaffolds.

2-Azabicyclo[3.1.0]hexane-5-carboxylic acid (often supplied as an HCl salt) is a highly valuable conformationally restricted amino acid used in drug discovery and peptide synthesis. However, its bicyclic rigidity and zwitterionic nature create unique solubility challenges. This guide is designed to explain the causality behind these physical behaviors and provide field-proven, self-validating protocols to keep your experiments on track.

Part 1: Physicochemical Grounding

To troubleshoot solubility, we must first understand the molecule's physical state. At neutral pH, the free base exists as a zwitterion. The strong intermolecular ionic networks formed between the protonated secondary amine and the deprotonated carboxylic acid resist dissolution in moderately polar organic solvents. When supplied as a hydrochloride (HCl) salt, it forms a polar crystal lattice that is highly soluble in water but recalcitrant to organic solvation.

Table 1: Key Physicochemical Properties

PropertyValue (HCl Salt)Value (Free Base / Zwitterion)
CAS Number 1181458-38-7N/A (Typically handled as salt)
Molecular Weight 163.60 g/mol 127.14 g/mol
Molecular Formula C₆H₁₀ClNO₂C₆H₉NO₂
Appearance White to Yellow SolidWhite Solid
Estimated pKa₁ (COOH) ~2.0 – 2.5~2.0 – 2.5
Estimated pKa₂ (Amine) ~9.0 – 10.0~9.0 – 10.0
Isoelectric Point (pI) ~6.0 (Minimum aqueous solubility)~6.0 (Minimum aqueous solubility)
Part 2: Troubleshooting Guide & FAQs

Q1: Why does my 2-Azabicyclo[3.1.0]hexane-5-carboxylic acid HCl salt fail to dissolve in neat DMSO for my high-throughput screening library? Cause: This is a classic issue with rigidified amino acid hydrochlorides. While DMSO is an excellent polar aprotic solvent for neutral organic molecules, it lacks the capacity to effectively solvate the dense ionic lattice of the protonated bicyclic amine and its chloride counterion. Furthermore, the rigid [3.1.0] bicyclic system prevents conformational flexibility that might otherwise disrupt crystal packing. Solution: Avoid neat DMSO. Prepare your primary stock in MS-grade water or a physiological buffer. If an organic stock is absolutely mandatory for your liquid handling system, you must neutralize the HCl salt by adding 1.1 equivalents of a soluble organic base (like triethylamine) to the DMSO to break the lattice, though water remains the superior solvent.

Q2: I am attempting an amide coupling (using HATU/DIPEA) in DMF, but the starting material remains a cloudy suspension. Will the reaction proceed? Cause: The reaction will be severely stunted. The HCl salt of this compound is largely insoluble in standard peptide synthesis solvents like DMF or DCM. For the coupling to proceed, the amine must be "free-based" to become nucleophilic and soluble. Solution: Add 2.5 to 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA) directly to the DMF suspension. The first equivalent neutralizes the HCl salt, generating the soluble free base, while the remaining equivalents maintain the basic environment required for HATU activation.

Q3: Upon diluting my aqueous stock into my assay buffer (pH 7.4), I observe micro-precipitation under the microscope. How can I prevent this? Cause: You are approaching the molecule's isoelectric point (pI). At its pI (typically around pH 6.0), the molecule exists almost entirely as a neutral zwitterion, which exhibits the lowest aqueous solubility. If your assay buffer is near this pH and lacks sufficient ionic strength, the compound will crash out. Solution: Ensure your working dilutions are made in a buffer with high ionic strength (e.g., 150 mM NaCl) to help shield the zwitterionic charges. Alternatively, adjust the stock pH slightly higher (pH 8.0–8.5) before the final dilution to keep the carboxylic acid fully deprotonated and the amine partially uncharged.

Part 3: Experimental Protocols
Protocol A: Preparation of a 10 mM Aqueous Stock for Biological Assays

This protocol utilizes the high aqueous solubility of the cationic salt form while ensuring compatibility with downstream biological assays.

  • Weighing: Accurately weigh 1.64 mg of 2-Azabicyclo[3.1.0]hexane-5-carboxylic acid HCl salt into a sterile microcentrifuge tube.

  • Solvent Addition: Add 1.0 mL of MS-grade water or 50 mM HEPES buffer. Do not use DMSO.

  • Agitation: Vortex the solution vigorously for 30 seconds. The solid will dissolve rapidly.

  • pH Verification (Critical Step): Because the HCl salt will acidify unbuffered water (dropping pH to ~3.0), check the pH using a micro-probe.

  • Neutralization: Carefully titrate the stock with 0.1 M NaOH in 2 µL increments until the pH reaches 7.0–7.4. Self-Validation: Watch carefully for transient cloudiness as you pass through the pI (~pH 6.0); it should clear as you reach pH 7.4.

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol B: In Situ Free-Basing for Amide Coupling in Organic Solvents

This workflow ensures complete dissolution and nucleophilic activation for organic synthesis.

  • Suspension: Add 1.0 equivalent (e.g., 100 mg, 0.61 mmol) of the HCl salt to a dry round-bottom flask equipped with a magnetic stir bar.

  • Solvent Addition: Add 5 mL of anhydrous DMF. The mixture will remain a cloudy suspension.

  • Free-Basing: Add 3.0 equivalents (1.83 mmol, ~320 µL) of DIPEA dropwise while stirring.

  • Observation (Self-Validation): Stir for 5–10 minutes at room temperature. The suspension must transition to a clear or slightly yellow homogeneous solution, confirming the amine has been liberated.

  • Activation: Proceed immediately with the addition of your coupling reagent (e.g., HATU) and the corresponding partner molecule.

Part 4: Visualizations

SolventWorkflow Start 2-Azabicyclo[3.1.0]hexane-5-carboxylic acid (HCl Salt) App Target Application? Start->App Bio In Vitro Assays App->Bio Chem Organic Synthesis App->Chem Water Dissolve in H2O/Buffer (pH 7.4 - 8.0) Bio->Water Preferred DMSO Avoid neat DMSO (Insoluble salt) Bio->DMSO Not Recommended DMF Suspend in DMF/DCM Chem->DMF Base Add DIPEA/TEA (Liberate free amine) DMF->Base Neutralization

Figure 1: Decision matrix for selecting the appropriate solvent system based on downstream application.

Ionization Cation Cationic Form (pH < 2.0) High Aqueous Sol. Zwitter Zwitterionic Form (pH ~ 6.0, pI) Min Aqueous Sol. Cation->Zwitter -H⁺ (pKa1 ~2.5) Anion Anionic Form (pH > 10.0) High Aqueous Sol. Zwitter->Anion -H⁺ (pKa2 ~9.5)

Figure 2: pH-dependent ionization states governing the aqueous solubility of the scaffold.

References
Troubleshooting

Technical Support Center: Purification and Crystallization of 2-Azabicyclo[3.1.0]hexane-5-carboxylic Acid

Welcome to the technical support center for 2-Azabicyclo[3.1.0]hexane-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2-Azabicyclo[3.1.0]hexane-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the purification and crystallization of this valuable constrained amino acid. The unique bicyclic structure presents specific challenges, and this document aims to provide both foundational principles and actionable protocols to achieve high purity and crystallinity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the purification and crystallization of 2-Azabicyclo[3.1.0]hexane-5-carboxylic acid and its derivatives (e.g., N-Boc protected).

Q1: My N-Boc protected 2-Azabicyclo[3.1.0]hexane-5-carboxylic acid is an oil and will not solidify. How can I induce crystallization?

A1: "Oiling out" is a common issue, particularly with N-Boc protected amino acids, where the compound separates from the solution as a supersaturated liquid above its melting point.[1] This can be caused by residual solvents, impurities, or rapid cooling.

  • Causality & Action:

    • Residual Solvents: Solvents from the reaction workup (e.g., ethyl acetate, dichloromethane) can inhibit crystallization. Ensure your crude product is thoroughly dried under high vacuum, possibly with gentle heating (40-60 °C), to a viscous oil or foam.[1]

    • Impurity Interference: Impurities from the synthesis, such as unreacted starting materials or byproducts, can disrupt the crystal lattice formation.[1] Consider an additional aqueous wash of your crude product before attempting recrystallization. Precise pH adjustment during the workup is critical to remove acidic or basic reagents.[2]

    • Induce Nucleation:

      • Trituration: If you have an oil after solvent evaporation, triturate it with a non-polar solvent in which the compound is insoluble (e.g., hexanes or diethyl ether). This can induce solidification.

      • Scratching: Use a glass rod to scratch the inside of the flask at the solvent-air interface. The microscopic grooves provide nucleation sites for crystal growth.[1]

      • Seeding: If you have a small amount of crystalline material, add a single seed crystal to the supersaturated solution to initiate crystallization.[3]

Q2: I've attempted recrystallization, but no crystals are forming, even after cooling.

A2: This typically indicates that the solution is not sufficiently supersaturated or that impurities are inhibiting crystal growth.

  • Causality & Action:

    • Sub-optimal Concentration: The solution may be too dilute. Carefully evaporate some of the solvent to increase the concentration and then attempt to cool and crystallize again.[1]

    • Inappropriate Solvent System: The solubility profile of your compound may not be ideal for the chosen solvent. Experiment with different solvent systems. For bicyclic amino acids, combinations like ethyl acetate/hexane, ethanol/water, or toluene/methanol are often effective.[1]

    • Slow Cooling is Key: Rapid cooling can lead to the formation of an oil or amorphous solid. Allow the hot, saturated solution to cool slowly to room temperature, and then place it in a refrigerator (2-8 °C) to maximize crystal formation.[1]

Q3: My final product contains a mixture of diastereomers. How can I separate them?

A3: The separation of diastereomers is a critical step, especially after a synthesis that creates a new chiral center. For carboxylic acids like this, diastereomeric salt formation is a powerful technique.

  • Causality & Action:

    • Diastereomeric Salt Formation: React the racemic or diastereomeric mixture of the carboxylic acid with a chiral base (a resolving agent). The resulting diastereomeric salts will have different solubilities in a given solvent system, allowing one to crystallize preferentially.[4][5][6]

    • Choosing a Resolving Agent: Common chiral bases for resolving acidic compounds include alkaloids like quinidine and cinchonine, or chiral amino alcohols like trans-1-amino-2-indanol.[4][5][7]

    • Solvent Screening: The choice of solvent is crucial for successful resolution. A high-throughput screen of various solvents and solvent mixtures is often necessary to find conditions where one diastereomeric salt is significantly less soluble than the other.[7]

    • Alternative Method - Chiral Chromatography: If diastereomeric salt formation is unsuccessful, preparative chiral HPLC or Supercritical Fluid Chromatography (SFC) can be used to separate the stereoisomers.[6][8] This method is often more direct but may be less scalable.

Frequently Asked Questions (FAQs)

Q: What are the best general-purpose solvent systems for recrystallizing 2-Azabicyclo[3.1.0]hexane-5-carboxylic acid?

A: While the optimal solvent system must be determined empirically, the following table provides good starting points based on the purification of similar bicyclic amino acids.[1]

Polarity of Crude Product"Good" Solvent (for dissolving)"Poor" Solvent (anti-solvent)Notes
Non-polar to Moderately PolarEthyl AcetateHexanes or HeptaneA very common and effective system for many organic compounds.
PolarEthanol or MethanolWaterGood for compounds with hydrogen bonding capabilities.
Moderately PolarTolueneHexanes or HeptaneCan be effective when other systems fail.
PolarIsopropanolDiethyl EtherAnother option for polar compounds.

Q: How can I assess the purity of my final product?

A: A combination of analytical techniques should be used:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying any organic impurities.[9]

  • High-Performance Liquid Chromatography (HPLC): Both reverse-phase and chiral HPLC are used to determine purity and enantiomeric/diastereomeric excess.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired compound.

  • X-ray Crystallography: Provides unambiguous proof of the relative and absolute stereochemistry of a crystalline product.[9]

Q: My compound is N-Boc protected. Are there any specific purification challenges?

A: Yes, Boc-protected amino acids can be prone to "oiling out".[1] Additionally, the Boc group can be labile under strongly acidic conditions. During purification, it is important to avoid prolonged exposure to strong acids. If diastereomeric salt formation is pursued, the Boc group should be stable to the conditions used for salt formation and subsequent liberation of the free acid.

Experimental Protocols

The following protocols are based on established methods for analogous compounds and provide a strong starting point for the purification of 2-Azabicyclo[3.1.0]hexane-5-carboxylic acid.

Protocol 1: General Recrystallization from a Binary Solvent System

This protocol is a standard method for purifying a solid crude product.

G cluster_workflow Recrystallization Workflow start Crude Product (Solid or Oil) dissolve Dissolve in minimum amount of hot 'good' solvent start->dissolve add_antisolvent Add 'poor' anti-solvent until solution is cloudy dissolve->add_antisolvent clarify Add a few drops of 'good' solvent to clarify the solution add_antisolvent->clarify cool_rt Slowly cool to room temperature clarify->cool_rt cool_ice Cool further in an ice bath/refrigerator cool_rt->cool_ice filter Collect crystals by vacuum filtration cool_ice->filter wash Wash with a minimal amount of cold 'poor' solvent filter->wash dry Dry crystals under vacuum wash->dry end Purified Crystalline Product dry->end

Caption: General workflow for recrystallization.

Methodology:

  • Place the crude 2-Azabicyclo[3.1.0]hexane-5-carboxylic acid in an appropriately sized Erlenmeyer flask with a magnetic stir bar.

  • Add a small amount of the "good" solvent (e.g., ethyl acetate) and gently heat the mixture with stirring. Continue adding the "good" solvent portion-wise until the compound is fully dissolved.[1]

  • While the solution is still warm, slowly add the "poor" solvent (e.g., hexanes) dropwise until the solution becomes persistently cloudy. This indicates that the solution is saturated.[1]

  • Add a few drops of the "good" solvent back into the solution until it becomes clear again.[1]

  • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath or a refrigerator (2-8 °C) for at least one hour to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold "poor" solvent to remove any remaining soluble impurities.

  • Dry the crystals under high vacuum to a constant weight.

Protocol 2: Purification via Diastereomeric Salt Formation for Chiral Resolution

This protocol describes a general method for separating enantiomers of a chiral carboxylic acid.

G cluster_workflow Diastereomeric Salt Resolution start Racemic Carboxylic Acid dissolve Dissolve racemic acid and 1 eq. of chiral base in a suitable solvent (e.g., aq. acetonitrile) start->dissolve heat Gently heat to ensure complete dissolution dissolve->heat cool_rt Slowly cool to room temperature heat->cool_rt crystallize One diastereomeric salt crystallizes out cool_rt->crystallize filter Collect the crystalline salt by vacuum filtration crystallize->filter liberate Liberate the free acid from the salt (e.g., by acidification) filter->liberate extract Extract the enantiomerically enriched acid liberate->extract end Enantiomerically Pure Acid extract->end

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Methodology:

  • In a flask, dissolve the racemic 2-Azabicyclo[3.1.0]hexane-5-carboxylic acid in a suitable solvent (e.g., aqueous acetonitrile or an alcohol like ethanol).[4][10]

  • Add one equivalent of a chiral resolving agent (e.g., quinidine or (+)-cinchonine).[4][5]

  • Gently heat the mixture with stirring until all solids are dissolved.

  • Allow the solution to cool slowly to room temperature. The diastereomeric salt with lower solubility should begin to crystallize.

  • Further cool the mixture in an ice bath to maximize precipitation.

  • Collect the crystalline salt by vacuum filtration and wash with a small amount of the cold crystallization solvent.

  • To recover the enantiomerically enriched carboxylic acid, dissolve the salt in water and acidify the solution (e.g., with 1M HCl) to a pH of approximately 2.

  • Extract the free carboxylic acid with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched product.

  • The mother liquor from the filtration in step 6 contains the other diastereomeric salt and can be processed similarly to isolate the other enantiomer.[4][10]

References

  • Kananovich, D. G., & Isakovich, A. I. (2023). Resolution by diastereomeric salts: Access to both enantiomers of racemic acid using the same enantiomer of resolving base. Chirality, 35(12), 1012-1018. [Link]

  • Szczepek, W. J., et al. (2009). Resolution of (±)-Bicyclo[2.2.1]hept-5-ene-trans-2,3-dicarboxylic Acid: Crystal Structure of Its Cinchoninium Salt. ResearchGate. [Link]

  • Bakonyi, B., et al. (2013). Synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid. The Journal of Organic Chemistry, 78(18), 9328-9339. [Link]

  • Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution. Unchained Labs. [Link]

  • Beilstein Journal of Organic Chemistry. (2021). Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. Beilstein Journal of Organic Chemistry. [Link]

  • Kananovich, D. G., & Isakovich, A. I. (2023). Resolution by diastereomeric salts: Access to both enantiomers of racemic acid using the same enantiomer of resolving base. Scite.ai. [Link]

  • Nagy, V., et al. (2016). Syntheses of Four Enantiomers of 2,3-Diendo- and 3-Endo-aminobicyclo[2.2.2]oct-5-ene-2-exo-carboxylic Acid and Their Saturated Analogues. Molecules, 21(11), 1543. [Link]

  • Chinese Journal of Organic Chemistry. (2014). Asymmetric Synthesis of 2-Azabicyclo[3.1.0]hexane-3-carboxylic Acid. ResearchGate. [Link]

  • Wolan, A., et al. (2011). Tactics for the asymmetric preparation of 2-azabicyclo[3.1.0]hexane and 2-azabicyclo[4.1.0]heptane scaffolds. Academia.edu. [Link]

  • University of Geneva. (n.d.). Guide for crystallization. University of Geneva. [Link]

  • Chemical and Pharmaceutical Bulletin. (2018). Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De. J-STAGE. [Link]

  • Wolan, A., et al. (2011). Tactics for the asymmetric preparation of 2-azabicyclo[3.1.0]hexane and 2-azabicyclo[4.1.0]heptane scaffolds. Institut Polytechnique de Paris. [Link]

  • Google Patents. (n.d.). Derivatives of 3-azabicyclo(3.1.0)hexane and a process for their preparation.
  • ResearchGate. (n.d.). The synthesis of a 2-azabicyclo[3.1.0]hexane by rearrangement of a spirocyclic epoxide. ResearchGate. [Link]

  • Google Patents. (n.d.). Process for preparing 3-azabicyclo(3.1.0)hexane-2-carboxylic acid.
  • Chen, P., et al. (2017). Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones: practical and facile access to CP-866,087. Royal Society of Chemistry. [Link]

  • European Patent Office. (n.d.). Derivatives of 3-azabicyclo\3.1.0\hexane and processes for their preparation. European Patent Office. [Link]

  • Google Patents. (n.d.). Method for making 2-azabicyclo-[3.3.0]-octane-3-carboxylic acids.
  • Google Patents. (n.d.). Method for crystallization of amino acids.
  • Molecules. (2020). Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications. MDPI. [Link]

  • Pharmaceutics. (2021). Amino Acids as the Potential Co-Former for Co-Crystal Development: A Review. MDPI. [Link]

  • Journal of the American Chemical Society. (2022). Ice Recrystallization Inhibition by Amino Acids: The Curious Case of Alpha- and Beta-Alanine. ACS Publications. [Link]

  • ResearchGate. (2014). How to get (or crystallize) solid amino acids derivatives and peptides?. ResearchGate. [Link]

Sources

Optimization

Identifying common impurities in 2-Azabicyclo[3.1.0]hexane-5-carboxylic acid synthesis

Welcome to the Technical Support Center. This guide is engineered for researchers, application scientists, and drug development professionals working with highly strained bicyclic proline analogs. Synthesizing 2-azabicyc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, application scientists, and drug development professionals working with highly strained bicyclic proline analogs. Synthesizing 2-azabicyclo[3.1.0]hexane-5-carboxylic acid presents unique mechanistic challenges, primarily due to the thermodynamic instability of the cyclopropane ring and the lack of absolute stereocontrol during key cyclization events.

Below, you will find our diagnostic tools, troubleshooting FAQs, and a self-validating protocol to identify, mitigate, and resolve common synthetic impurities.

I. Core Synthetic Workflow & Impurity Branch Points

Understanding where impurities originate is the first step in eliminating them. The diagram below maps the critical nodes in the synthesis of 5-substituted 2-azabicyclo[3.1.0]hexanes, highlighting where deviations in pathway kinetics lead to specific byproducts.

Pathway Start Pyrroline / Piperidone Precursor Reaction Cyclopropanation or Epoxide Rearrangement Start->Reaction Reagents Deprotect Acidic Deprotection (e.g., HCl or TFA) Reaction->Deprotect Intermediate ImpA Impurity A: Over-methylated (+14 Da) Reaction->ImpA Excess Ylide ImpB Impurity B: Diastereomers (cis/trans) Reaction->ImpB Poor Stereocontrol Product 2-Azabicyclo[3.1.0]hexane- 5-carboxylic acid Deprotect->Product Final API / Building Block ImpC Impurity C: N-TFA / Ring-Opened Byproducts Deprotect->ImpC Harsh Conditions

Fig 1: Synthetic workflow of 2-Azabicyclo[3.1.0]hexane-5-carboxylic acid and impurity branch points.

II. Diagnostic Data Table

Use this table to rapidly correlate your analytical readouts with the underlying chemical root causes.

Impurity ClassStructural / Analytical SignatureRoot CauseMitigation Strategy
Over-methylated species +14 Da (LC-MS); new singlet at ~3.7 ppm ( 1 H NMR)Excess sulfur ylide acting as a methylating agentRestrict ylide to 1.05 eq; quench thoroughly
Diastereomers (cis/trans) Identical m/z; distinct cyclopropane protons ( δ 0.8-1.5 ppm)Lack of facial selectivity during cyclopropanationDiastereomeric salt resolution (see protocol)
Pyrrolidine Aldehyde +18 Da (hydrated); aldehydic proton ~9.5 ppmDivergent Meinwald rearrangement of spiro-epoxideOptimize Lewis acid (e.g., LiClO4​ )
Ring-opened Byproducts Loss of cyclopropane signals; +18 Da (water addition)Harsh acidic BOC deprotectionUse 2M HCl/dioxane at 0°C with TIPS scavenger

III. Troubleshooting FAQs

Q: During the cyclopropanation step, I observe a persistent +14 Da impurity in LC-MS. What is the mechanistic cause, and how do I eliminate it? A: A +14 Da mass shift typically indicates an over-methylation event. In the synthesis of 2-azabicyclo[3.1.0]hexanes, cyclopropanation is frequently achieved via the Corey-Chaykovsky reaction using trimethylsulfoxonium iodide. If the sulfur ylide is present in excess, it acts as an electrophilic methylating agent, targeting the free carboxylic acid (forming a methyl ester) or the secondary amine if prematurely deprotected. Resolution: Maintain strict stoichiometric control of the ylide (1.05 - 1.10 eq). Ensure the reaction temperature does not exceed 25°C, as elevated temperatures accelerate the background methylation pathway over the desired cyclopropanation.

Q: I am utilizing the spirocyclic epoxide rearrangement route, but my yield is low, and I detect a mass corresponding to a pyrrolidine-3-carboxaldehyde derivative. Why? A: The rearrangement of a 1-oxa-6-azaspiro[1]octane derivative into a 2-azabicyclo[3.1.0]hexane is thermodynamically driven by ring contraction[2]. However, if the Lewis acid catalyst is poorly optimized, the spiro-epoxide can undergo a divergent Meinwald rearrangement. Instead of the concerted ring contraction, the epoxide opens to form a stable pyrrolidine-3-carboxaldehyde. Resolution: Switch your Lewis acid. While BF3​⋅OEt2​ is common, softer Lewis acids like LiClO4​ or MgBr2​ often provide better chelation control, favoring the transition state that leads directly to the bicyclo[3.1.0] system.

Q: After BOC-deprotection, my product is contaminated with highly polar degradation products, and my yield drops significantly. How can I improve this? A: The highly strained cyclopropane ring fused to the pyrrolidine core makes the 2-azabicyclo[3.1.0]hexane system uniquely sensitive. Industrial process optimizations have shown that the BOC group is highly sensitive to the acidic conditions required for its removal, and the harsh conditions typically employed (e.g., neat TFA) can trigger unwanted ring-opening impurities[3]. Furthermore, benzyl-type protecting groups also pose challenges, though Polonovski-based cleavage has been explored as an alternative for these specific scaffolds[4]. Resolution: Shift to a milder deprotection strategy. Use 2-4 M HCl in dioxane rather than neat TFA, and keep the reaction strictly at 0–5°C. Scavengers like anisole or triisopropylsilane (TIPS) must be added to trap tert-butyl cations and prevent alkylation of the bridgehead carboxylic acid.

IV. Experimental Protocol: Self-Validating Diastereomeric Resolution

Because cyclopropanation lacks absolute facial selectivity, you will likely generate a mixture of cis and trans isomers. The following protocol utilizes selective crystallization to isolate the pure diastereomer.

Causality Principle: The spatial arrangement of the cyclopropane ring relative to the carboxylic acid creates distinct solubility profiles when paired with a chiral resolving agent (e.g., (R)-(+)-1-phenylethylamine). The cis-diastereomeric salt forms a tighter, less soluble crystal lattice in moderately polar solvents.

Step-by-Step Methodology:

  • Salt Formation: Dissolve 10.0 g of the crude 2-azabicyclo[3.1.0]hexane-5-carboxylic acid mixture in 100 mL of Isopropanol (IPA). Heat the suspension to 60°C until fully dissolved. Slowly add 1.05 equivalents of (R)-(+)-1-phenylethylamine. Note: IPA provides the optimal dielectric constant to keep the trans-salt in solution while supersaturating the cis-salt.

  • Controlled Cooling: Cool the solution strictly at a rate of 5°C/hour down to 20°C. Note: Rapid cooling traps the trans-isomer in the crystal lattice (occlusion), destroying the purity of your yield.

  • Isolation: Filter the resulting precipitate under a vacuum and wash the filter cake with 20 mL of ice-cold IPA.

  • Self-Validation Check (Critical): Dissolve a 5 mg aliquot of the isolated salt in 1 mL of your LC mobile phase. Analyze via Chiral LC.

    • Acceptance Criteria: The Diastereomeric Ratio (d.r.) must be 99:1.

    • Feedback Loop: If d.r. < 99:1, the system has failed validation. You must perform a second recrystallization from 10 volumes of boiling IPA before proceeding to Step 5.

  • Free-Basing: Suspend the validated salt in 50 mL of deionized water. Adjust the pH to 2.0 using 1M HCl. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Dry the combined organic layers over Na2​SO4​ and concentrate in vacuo to yield the pure target compound.

V. References[3] Title: WO 2015/031595 A1 - Googleapis.com

Source: googleapis.com URL: 3[2] Title: The synthesis of a 2-azabicyclo[3.1.0]hexane by rearrangement of a spirocyclic epoxide | Request PDF - ResearchGate Source: researchgate.net URL: 2[4] Title: Tactics for the asymmetric preparation of 2-azabicyclo[3.1.0]hexane and 2-azabicyclo[4.1.0]heptane scaffolds - Academia.edu Source: academia.edu URL: 4

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 2-Azabicyclo[3.1.0]hexane-5-carboxylic acid and Proline in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals In the landscape of peptide design and synthesis, the quest for novel building blocks that confer enhanced structural and functional properties is perpetual...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide design and synthesis, the quest for novel building blocks that confer enhanced structural and functional properties is perpetual. Among the myriad of unnatural amino acids, constrained proline analogs have garnered significant attention for their ability to modulate peptide conformation and, consequently, biological activity. This guide provides a detailed comparison between the naturally occurring amino acid L-proline and a synthetic, conformationally restricted analog, 2-azabicyclo[3.1.0]hexane-5-carboxylic acid. We will delve into their structural nuances, impact on peptide secondary structure, and practical considerations in solid-phase peptide synthesis (SPPS), supported by experimental insights.

Structural and Conformational Analysis: A Tale of Two Rings

At first glance, L-proline and 2-azabicyclo[3.1.0]hexane-5-carboxylic acid share a common scaffold: a secondary amine incorporated into a cyclic structure. However, the introduction of a cyclopropane ring fused to the pyrrolidine ring in the bicyclic analog introduces a profound level of conformational rigidity.

L-Proline: The five-membered pyrrolidine ring of proline is not planar and exists in two primary puckered conformations: Cγ-exo and Cγ-endo. This flexibility allows for a degree of conformational adaptation within a peptide chain. The peptide bond preceding a proline residue can also exist in both cis and trans conformations, a unique feature among the proteinogenic amino acids that plays a critical role in protein folding and function. The cyclic nature of proline restricts the backbone dihedral angle φ to approximately -65°, influencing the formation of secondary structures like β-turns and polyproline helices.[1][2]

2-Azabicyclo[3.1.0]hexane-5-carboxylic Acid: The fusion of the cyclopropane ring locks the five-membered ring into a single, rigid conformation. This bicyclic system serves as a more constrained proline mimic, significantly reducing the conformational freedom of the peptide backbone.[3] This rigidity can be leveraged to enforce specific secondary structures with greater fidelity than proline itself. Studies on similar 3-azabicyclo[3.1.0]hexane systems suggest that these constrained analogs can effectively mimic and stabilize poly-L-proline type II (PPII) helices.[4][5]

The following diagram illustrates the structural differences and their impact on the peptide backbone.

G cluster_proline Proline cluster_bicyclo 2-Azabicyclo[3.1.0]hexane-5-carboxylic acid Pro Proline (Flexible Pyrrolidine Ring) BetaTurn_Pro β-Turn Induction Pro->BetaTurn_Pro Favors PPII_Pro Polyproline II Helix Pro->PPII_Pro Promotes CisTrans Cis/Trans Isomerization Pro->CisTrans Allows Bicyclo 2-Azabicyclo[3.1.0]hexane (Rigid Bicyclic System) BetaTurn_Bicyclo Enforced β-Turn Bicyclo->BetaTurn_Bicyclo Enforces PPII_Bicyclo Stabilized Polyproline II Helix Bicyclo->PPII_Bicyclo Stabilizes

Caption: Conformational influence of Proline vs. 2-Azabicyclo[3.1.0]hexane.

Performance in Peptide Synthesis: A Comparative Overview

The incorporation of both proline and its bicyclic analog into a growing peptide chain via Solid-Phase Peptide Synthesis (SPPS) follows the same fundamental principles of coupling and deprotection.[6] However, the unique structural features of each can present distinct challenges and considerations.

ParameterL-Proline2-Azabicyclo[3.1.0]hexane-5-carboxylic acid
Commercial Availability Readily available in Fmoc- and Boc-protected forms.[7]Typically requires custom synthesis or is available from specialized suppliers.
Coupling Efficiency Generally high, though the secondary amine can lead to slightly slower kinetics compared to primary amines. Double coupling may sometimes be necessary.[8]Steric hindrance from the bicyclic structure may necessitate longer coupling times or the use of more potent coupling reagents (e.g., HATU, HCTU) to achieve high yields.[9]
Risk of Racemization Low, due to the cyclic structure which hinders epimerization at the α-carbon.Similarly low risk of racemization.
Side Reactions Can be involved in diketopiperazine formation, especially when it is one of the first two residues coupled to the resin.[10]The rigid structure may influence the propensity for side reactions, though specific data is limited.
Impact on Peptide Aggregation Known to disrupt aggregation in "difficult" sequences.The rigid, kinked structure is also expected to be effective at disrupting interchain aggregation.

Experimental Protocols: A Step-by-Step Guide to Incorporation

The following protocols outline the general steps for incorporating both Fmoc-Pro-OH and Fmoc-2-azabicyclo[3.1.0]hexane-5-carboxylic acid-OH into a peptide sequence using manual Fmoc-based SPPS.

Materials and Reagents
  • Fmoc-protected amino acids (including the proline analog)

  • Solid-phase synthesis resin (e.g., Rink Amide, Wang, or 2-Chlorotrityl resin)

  • Coupling reagents: HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Deprotection solution: 20% piperidine in dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing solvent: DMF

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

Synthesis Workflow

The iterative process of SPPS is depicted below.

G start Start: Resin Swelling in DMF/DCM deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent, Base in DMF) wash1->coupling wash2 DMF Wash coupling->wash2 end_cycle Repeat Cycle for Next Amino Acid wash2->end_cycle If not final residue final_deprotection Final Fmoc Deprotection wash2->final_deprotection If final residue end_cycle->deprotection cleavage Cleavage from Resin and Side-Chain Deprotection (TFA Cocktail) final_deprotection->cleavage precipitation Precipitation and Washing (Cold Diethyl Ether) cleavage->precipitation purification Purification (RP-HPLC) precipitation->purification end End: Purified Peptide purification->end

Sources

Comparative

A Comparative Guide to the Validation of HPLC-UV Methods for Quantifying 2-Azabicyclo[3.1.0]hexane-5-carboxylic Acid

Abstract 2-Azabicyclo[3.1.0]hexane-5-carboxylic acid and its analogs represent a class of constrained amino acids with significant potential in peptidomimetic and drug discovery applications. Accurate quantification of t...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

2-Azabicyclo[3.1.0]hexane-5-carboxylic acid and its analogs represent a class of constrained amino acids with significant potential in peptidomimetic and drug discovery applications. Accurate quantification of these molecules is critical for pharmacokinetic studies, process development, and quality control. However, their inherent chemical properties—namely, the lack of a strong native chromophore and the presence of stereoisomers—present a significant analytical challenge for direct HPLC-UV detection. This guide provides a comprehensive comparison of method development strategies and a detailed framework for validating a robust HPLC-UV quantification method, grounded in the principles of the International Council for Harmonisation (ICH) guidelines. We will explore and compare direct analysis, achiral derivatization, and chiral separation techniques, offering field-proven insights into experimental design and rationale.

The Analytical Challenge: Crafting a Method for a Non-Chromophoric, Chiral Analyte

The primary obstacle in quantifying 2-Azabicyclo[3.1.0]hexane-5-carboxylic acid using HPLC-UV is its molecular structure. Like most amino acids, it lacks a significant chromophore that absorbs light in the UV spectrum commonly used for selective detection (i.e., >230 nm).[1][2] Direct detection is often relegated to the far-UV range (200-210 nm), where the carboxyl group absorbs, but this region is notoriously prone to interference from common solvents and excipients, compromising specificity.[2] Furthermore, the molecule's synthesis can result in multiple stereoisomers, and quantifying the correct, biologically active isomer is often a regulatory requirement.[3][4]

Therefore, a successful method must address two core issues:

  • Detection: How to make the molecule "visible" to a UV detector with high sensitivity and selectivity.

  • Specificity: How to ensure the measurement is only of the target analyte, potentially distinguishing it from its stereoisomers and other impurities.

Method Strategy A: Achiral Quantification via Pre-Column Derivatization

The most effective strategy to overcome the detection challenge is pre-column derivatization.[5] This involves reacting the amino acid with a reagent that attaches a strongly UV-absorbent tag. This approach not only enhances sensitivity by orders of magnitude but also shifts the detection wavelength to a more selective region of the spectrum.

Causality Behind Reagent Choice: The choice of derivatizing agent is the most critical decision in method development. The ideal reagent should react quickly and completely with both primary and secondary amines under mild conditions to form a stable, single product with a high molar absorptivity.

  • Option 1: o-Phthalaldehyde (OPA): OPA reacts rapidly with primary amines in the presence of a thiol (e.g., 3-mercaptopropionic acid) to form highly fluorescent and UV-active isoindole derivatives.[1][6] However, OPA does not react with secondary amines, such as the one in 2-Azabicyclo[3.1.0]hexane-5-carboxylic acid, on its own. While modifications exist, this makes it a less straightforward choice.

  • Option 2: 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC): AQC is a superior choice for this application. It reliably reacts with both primary and secondary amines to form stable, highly fluorescent, and UV-active urea derivatives.[7] The derivatization is typically fast and produces a product with a strong UV absorbance, making it ideal for our purpose.

Experimental Workflow for AQC Derivatization: The workflow involves mixing the sample with a borate buffer to control pH, followed by the addition of the AQC reagent. The reaction is typically complete within minutes at room temperature. The resulting, more hydrophobic derivative is well-suited for separation on a reversed-phase C18 column.[7]

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis Sample Aqueous Sample/ Standard Solution Buffer Add Borate Buffer (pH Control) Sample->Buffer Reagent Add AQC Reagent (in Acetonitrile) Buffer->Reagent Vortex Vortex & Incubate (e.g., 10 min @ 55°C) Reagent->Vortex Inject Inject Derivatized Sample Vortex->Inject Column Separate on C18 Column (Gradient Elution) Inject->Column Detect UV Detection (e.g., 248 nm) Column->Detect Quantify Quantify Peak Area Detect->Quantify caption Fig 1. Workflow for AQC Pre-Column Derivatization.

Fig 1. Workflow for AQC Pre-Column Derivatization.
Method Strategy B: Chiral Quantification

If the goal is to quantify individual enantiomers, a chiral separation strategy is mandatory. This can be approached in two primary ways after derivatization with an achiral reagent like AQC.

  • Diastereomer Formation (Indirect Method): This involves using a chiral derivatizing reagent. The reaction creates diastereomers which, unlike enantiomers, have different physical properties and can often be separated on a standard achiral (e.g., C18) column. However, this method can be complex, requiring a highly pure chiral reagent and potentially leading to different reaction rates for each enantiomer, which complicates quantification.

  • Chiral Stationary Phase (CSP) Chromatography (Direct Method): This is the more modern and generally preferred approach.[8] After derivatizing the analyte with an achiral tag (like AQC) to enable UV detection, the sample is injected onto a column where the stationary phase itself is chiral. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly effective at resolving a wide range of enantiomers through differential interactions (e.g., hydrogen bonding, dipole-dipole), leading to different retention times.[8][9]

Causality in Chiral Method Development: Success with a CSP column depends heavily on the mobile phase. Non-polar solvents (like hexane) with alcohol modifiers (isopropanol, ethanol) are common for normal-phase chiral chromatography. The choice and ratio of the alcohol modifier are critical for achieving resolution and must be systematically screened.

G Start Need to Quantify 2-Azabicyclo[3.1.0]hexane-5-carboxylic acid Total_Quant Is total (racemic) quantification sufficient? Start->Total_Quant Chiral_Quant Is enantiomer-specific quantification required? Total_Quant->Chiral_Quant No Method_A Method A: Achiral Derivatization (AQC) + Reversed-Phase C18 HPLC Total_Quant->Method_A Yes Chiral_Quant->Method_A No, total amount is fine Method_B Method B: Achiral Derivatization (AQC) + Chiral Stationary Phase (CSP) HPLC Chiral_Quant->Method_B Yes caption Fig 2. Logic for Selecting an Analytical Method.

Fig 2. Logic for Selecting an Analytical Method.

A Self-Validating Framework: Adhering to ICH Q2(R2) Guidelines

Once a method is developed, it must be validated to prove it is suitable for its intended purpose.[10][11] Method validation is a self-validating system; by meeting the pre-defined acceptance criteria for each parameter, the method's trustworthiness is scientifically demonstrated. The ICH Q2(R2) guideline provides the authoritative framework for this process.[12][13][14]

The Validation Workflow

Validation is a systematic process where each parameter builds upon the last, culminating in a comprehensive understanding of the method's performance.

G SystemSuitability System Suitability Ensure system is performing correctly before analysis Specificity Specificity Ability to assess analyte unequivocally in the presence of other components SystemSuitability->Specificity Linearity Linearity & Range Response is proportional to concentration over a defined range Specificity->Linearity Accuracy Accuracy Closeness of test results to the true value Linearity->Accuracy Precision Precision Repeatability & Intermediate Precision Linearity->Precision Limits LOD & LOQ Lowest amount detectable & quantifiable Accuracy->Limits Robustness Robustness Capacity to remain unaffected by small variations in method parameters Accuracy->Robustness Precision->Limits Precision->Robustness caption Fig 3. Interconnected Workflow of HPLC Method Validation.

Fig 3. Interconnected Workflow of HPLC Method Validation.
Detailed Validation Protocols and Acceptance Criteria

Here we detail the experimental protocols for validating a quantitative impurity or assay method, grounded in ICH principles.[15][16]

1. Specificity

  • Objective: To demonstrate that the signal measured is from the analyte of interest and not from interferences like degradation products, synthesis impurities, or matrix components.

  • Protocol:

    • Analyze a blank sample (matrix without analyte).

    • Analyze a sample of the analyte standard.

    • Analyze a sample spiked with known impurities or related compounds.

    • If applicable, perform forced degradation studies (acid, base, oxidation, heat, light) on the analyte and analyze the resulting solutions to ensure separation of degradants from the main analyte peak.

  • Acceptance Criteria: The analyte peak should be free from co-elution with any other component. Peak purity analysis (using a photodiode array detector) should confirm spectral homogeneity across the peak.

2. Linearity and Range

  • Objective: To establish that the method's response is directly proportional to the analyte concentration across a specified range.

  • Protocol:

    • Prepare a series of at least five standard solutions of the analyte at different concentrations, spanning the expected working range (e.g., 50% to 150% of the target concentration).

    • Inject each standard in triplicate.

    • Plot the average peak area against the corresponding concentration.

  • Acceptance Criteria: The correlation coefficient (r²) of the linear regression should be ≥ 0.99. The y-intercept should be close to zero.

3. Accuracy

  • Objective: To determine the closeness of the measured value to the true value. This is often assessed via recovery studies.

  • Protocol:

    • Prepare a sample matrix (placebo) and spike it with the analyte at three different concentration levels (e.g., low, medium, high) across the range.

    • Prepare at least three replicates for each level.

    • Analyze the samples and calculate the percentage recovery for each.

  • Acceptance Criteria: The mean percent recovery should typically be within 98.0% to 102.0%.[13]

4. Precision

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Protocol:

    • Repeatability (Intra-day precision): Analyze a minimum of six replicates of a sample at 100% of the target concentration on the same day, with the same analyst and equipment.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (RSD) should typically be ≤ 2%.

5. Limit of Detection (LOD) and Limit of Quantification (LOQ)

  • Objective: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).

  • Protocol:

    • Based on Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

    • Based on the Standard Deviation of the Response and the Slope: Calculate using the formulas: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

  • Acceptance Criteria: The LOQ value must be verified by demonstrating acceptable precision and accuracy at that concentration.

6. Robustness

  • Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

  • Protocol:

    • Systematically vary key parameters one at a time, such as:

      • Mobile phase pH (± 0.2 units)

      • Column temperature (± 5 °C)

      • Flow rate (± 10%)

      • Mobile phase organic composition (± 2%)

    • Analyze a standard solution under each modified condition and assess the impact on system suitability parameters (e.g., retention time, peak asymmetry, resolution).

  • Acceptance Criteria: System suitability parameters should remain within acceptable limits for all variations, demonstrating the method's reliability.

Comparative Performance Data: A Hypothetical Analysis

To illustrate the practical differences, the table below compares the expected validation outcomes for the two primary strategies discussed: an achiral method for total quantification and a chiral method for enantiomer-specific quantification.

Validation Parameter Method A: Achiral (AQC + C18) Method B: Chiral (AQC + CSP) Rationale for Difference
Specificity Demonstrates separation from impurities and degradants.Also demonstrates separation of enantiomers (Resolution > 1.5).Method B has the additional specificity requirement of resolving stereoisomers.
Linearity (r²) ≥ 0.999≥ 0.998Chiral methods can sometimes exhibit slightly lower linearity at the extremes of the range due to complex on-column interactions.
Range 1.0 - 500 µg/mL5.0 - 250 µg/mL (per enantiomer)Chiral columns often have lower loading capacity, potentially narrowing the linear range compared to robust C18 columns.
Accuracy (% Recovery) 99.0 - 101.5%98.0 - 102.0%Both methods are expected to be highly accurate.
Precision (RSD%) ≤ 1.5%≤ 2.0%The more complex mobile phases and interactions in chiral chromatography can lead to slightly higher variability.
LOQ ~1.0 µg/mL~5.0 µg/mLThe broader peaks often seen in chiral separations can result in a higher (less sensitive) limit of quantification.
Robustness HighModerate to HighChiral separations can be more sensitive to small changes in mobile phase composition and temperature, requiring tighter control.
Typical Run Time 15-20 minutes25-40 minutesAchieving baseline resolution of enantiomers often requires longer run times or more complex gradient profiles.

Conclusion and Senior Scientist Recommendations

The selection of an HPLC-UV method for quantifying 2-Azabicyclo[3.1.0]hexane-5-carboxylic acid is dictated entirely by the analytical objective.

  • For applications requiring only the measurement of the total amount of the compound, such as in early-stage discovery or for achiral process monitoring, an achiral pre-column derivatization method (Method A) is superior. It is faster, more robust, generally more sensitive, and less complex to develop. The use of a reliable derivatizing agent like AQC is highly recommended to ensure reaction with the secondary amine.

  • For applications where enantiomeric purity or stereoselective pharmacokinetics are critical, a chiral separation method (Method B) is non-negotiable. Direct separation on a Chiral Stationary Phase (CSP) column following achiral derivatization is the most modern, reliable, and scientifically sound approach. While development may be more intensive, its ability to provide enantiomer-specific data is essential for regulatory submission and advanced drug development.

Regardless of the chosen path, a rigorous validation protocol based on ICH Q2(R2) guidelines is paramount.[12][17] This ensures the data generated is accurate, reliable, and fit for purpose, underpinning the integrity of any research, development, or quality control decisions that rely upon it.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2000). Guidance for Industry: Analytical Procedures and Methods Validation. [Link]

  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Slideshare. ICH Q2 Analytical Method Validation. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • Shimadzu. Analytical Methods for Amino Acids. [Link]

  • Gika, H. G., et al. (2012). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. PMC. [Link]

  • Spectroscopy Online. (2023). New HPLC-UV Method Detects Amino Acids in Foods with High Precision. [Link]

  • U.S. Food and Drug Administration. (1997). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Al-Qaim, F. F., et al. (2021). Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification.... ACS Omega. [Link]

  • ResearchGate. (2014). Asymmetric Synthesis of 2-Azabicyclo[3.1.0]hexane-3-carboxylic Acid. [Link]

  • International Journal of Pharmaceutical and Clinical Research. (2017). Analysis of amino acids by high performance liquid chromatography. [Link]

  • YMC. Efficient method development for chiral separation by using CHIRAL ART columns. [Link]

  • Metabolites. (2022). In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. [Link]

  • PubMed. (2013). Synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid. [Link]

  • Journal of the Pharmaceutical Society of Japan. Powerful Novel Chiral Acids for Enantioresolution.... [Link]

  • Royal Society of Chemistry. (2019). Chiral separation of five antihistamine drug enantiomers.... [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (1995). Development and validation of chromatographic methods (HPLC and GC).... [Link]

  • PubMed. (2015). Development and Validation of an HPLC-UV Method for Determination of Eight Phenolic Compounds in Date Palms. [Link]

  • MDPI. (2024). Development and Validation of a Simple and Reliable HPLC-UV Method for Determining Gemcitabine Levels.... [Link]

  • DergiPark. (2023). Development and Validation of HPLC-UV Method for Determination of Meloxicam in Tablet Dosage Formulation. [Link]

Sources

Validation

A Comparative Guide to the Mass Spectrometric Fragmentation of 2-Azabicyclo[3.1.0]hexane-5-carboxylic Acid

This guide provides a detailed analysis of the predicted mass spectrometric fragmentation pattern of 2-Azabicyclo[3.1.0]hexane-5-carboxylic acid, a constrained proline analog. In the absence of direct experimental data f...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed analysis of the predicted mass spectrometric fragmentation pattern of 2-Azabicyclo[3.1.0]hexane-5-carboxylic acid, a constrained proline analog. In the absence of direct experimental data for this specific molecule in the public domain, this document leverages established principles of mass spectrometry and comparative data from structurally related compounds to offer a predictive guide for researchers, scientists, and drug development professionals. We will explore the likely fragmentation pathways under common ionization techniques and compare these with known fragmentation patterns of relevant molecules.

Introduction: The Structural Significance of 2-Azabicyclo[3.1.0]hexane-5-carboxylic Acid

2-Azabicyclo[3.1.0]hexane-5-carboxylic acid is a fascinating molecule that incorporates several key structural features influencing its chemical behavior and, consequently, its mass spectrometric fragmentation. As a rigid, bicyclic analog of the amino acid proline, it is of significant interest in medicinal chemistry for its potential to introduce conformational constraints into peptides and other bioactive molecules. Understanding its fragmentation pattern is crucial for its characterization, identification in complex mixtures, and for structural elucidation of its derivatives.

The core structure consists of a fused cyclopropane and pyrrolidine ring system, creating a bicyclo[3.1.0]hexane framework. This strained ring system is expected to play a significant role in directing fragmentation pathways. The presence of a secondary amine and a carboxylic acid group provides sites for protonation and deprotonation, making it amenable to analysis by electrospray ionization (ESI) mass spectrometry.

Predicted Fragmentation Patterns: A Mechanistic Approach

The fragmentation of a molecule in a mass spectrometer is a highly structured process governed by the stability of the resulting ions. For 2-Azabicyclo[3.1.0]hexane-5-carboxylic acid, we can predict distinct fragmentation behaviors in both positive and negative ion modes. These predictions are based on the known fragmentation of proline-containing peptides, bicyclic systems, and carboxylic acids.[1][2]

Positive Ion Mode (ESI+)

In positive ion mode, protonation is most likely to occur at the secondary amine, the most basic site in the molecule. Collision-induced dissociation (CID) of the protonated molecule ([M+H]⁺) is expected to initiate a cascade of fragmentation events.

A plausible fragmentation pathway for the protonated molecule is outlined below:

G cluster_0 Primary Fragmentation cluster_1 Secondary Fragmentation M_H [M+H]⁺ m/z 128.07 loss_H2O Loss of H₂O [M+H-H₂O]⁺ m/z 110.06 M_H->loss_H2O -18 Da loss_CO Loss of CO [M+H-CO]⁺ m/z 100.08 M_H->loss_CO -28 Da loss_HCOOH Loss of Formic Acid [M+H-HCOOH]⁺ m/z 82.07 M_H->loss_HCOOH -46 Da loss_H2O_CO Loss of CO [M+H-H₂O-CO]⁺ m/z 82.07 loss_H2O->loss_H2O_CO -28 Da

Caption: Predicted primary fragmentation of protonated 2-Azabicyclo[3.1.0]hexane-5-carboxylic acid.

Causality of Fragmentation Choices:

  • Loss of Water (H₂O): The carboxylic acid moiety can readily lose a molecule of water, a common fragmentation pathway for this functional group.[2] This would result in a fragment ion at m/z 110.06.

  • Decarbonylation (Loss of CO): Subsequent to or in competition with water loss, the molecule can undergo decarbonylation, losing carbon monoxide to yield a fragment at m/z 100.08.

  • Loss of Formic Acid (HCOOH): A concerted loss of the entire carboxylic acid group as formic acid is also a probable event, leading to a fragment at m/z 82.07. This fragment would represent the protonated bicyclic amine core.

The rigid bicyclic structure is anticipated to influence the fragmentation by potentially stabilizing certain fragment ions or by opening up unique ring-opening pathways. The "proline effect," where cleavage occurs N-terminal to the proline residue in peptides, may have a parallel here, with fragmentation being directed by the constrained amine.[3][4]

Negative Ion Mode (ESI-)

In negative ion mode, deprotonation will occur at the carboxylic acid, forming the [M-H]⁻ ion. The fragmentation of this ion is expected to be simpler and dominated by the loss of carbon dioxide.

G M_H_neg [M-H]⁻ m/z 126.05 loss_CO2 Loss of CO₂ [M-H-CO₂]⁻ m/z 82.05 M_H_neg->loss_CO2 -44 Da

Caption: Experimental workflow for MS/MS analysis.

Conclusion

References

  • Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions - PMC - NIH. (n.d.).
  • CHAPTER 12: Mass Spectrometric Analysis of Cyclic Peptides - Books. (n.d.).
  • MS/MS fragmentation pattern analysis confirms the production of the new esterified bile acids by the human gut microbiota - bioRxiv. (2023, November 8).
  • Ion fragmentation of small molecules in mass spectrometry. (2009, January 20).
  • Development of Bicyclo[3.1.0]hexane-Based A 3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships - MDPI. (2022, March 31).
  • Characterization of the Fragmentation Pattern of Peptide from Tandem Mass Spectra. (2019, December 4).
  • diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass. (n.d.).
  • New example of proline-induced fragmentation in electrospray ionization mass spectrometry of peptides - PubMed. (n.d.).
  • Fragmentation Analysis of Proline-Rich Peptides by Mass Spectrometry Studies - Scholarly Commons - University of the Pacific. (n.d.).
  • Peptide Fragmentation Patterns in Mass Spectrometry. (2025, November 6).
  • Mass Spectral Fragmentation Modes of Chromon-6-yl Alkanoic Acids and Esters. (n.d.).
  • ESI-MS Study on the Aldol Reaction Catalyzed by L-proline. (n.d.).
  • New example of proline-induced fragmentation in electrospray ionization mass spectrometry of peptides | Request PDF - ResearchGate. (n.d.).
  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29).
  • Mass Spectrometry: Fragmentation. (n.d.).

Sources

Comparative

Structural Comparison and Application Guide: 2-Azabicyclo[3.1.0]hexane-5-carboxylic Acid and Its Analogs in Peptidomimetic Drug Design

As a Senior Application Scientist, I frequently encounter the challenge of overcoming the poor pharmacokinetic (PK) profiles and high conformational flexibility of linear peptides. The incorporation of conformationally r...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the challenge of overcoming the poor pharmacokinetic (PK) profiles and high conformational flexibility of linear peptides. The incorporation of conformationally restricted proline analogs—specifically methanoprolines like 2-azabicyclo[3.1.0]hexane-5-carboxylic acid—is a field-proven strategy to enhance metabolic stability and target affinity. The unique cyclopropano-annelated architecture reduces the lipophilicity of parent pyrrolines and precisely regulates N-centered basicity 1[1].

This guide provides a rigorous structural comparison between 2-azabicyclo[3.1.0]hexane-5-carboxylic acid and its structural analogs, detailing the causality behind their physicochemical behaviors and providing validated experimental protocols for their synthesis and evaluation.

Structural and Physicochemical Comparison

Bicyclic proline analogs significantly constrain the pyrrolidine ring's pucker, dictating the cis/trans isomerization ratio of the preceding amide bond. This entropic pre-organization is critical: it pays the entropic penalty of binding upfront, leading to higher receptor affinity while simultaneously shielding the peptide bond from proteolytic cleavage 2[2].

Table 1: Structural and Physicochemical Comparison of Proline Analogs

AnalogStructural FeatureConformational ImpactPrimary Application
L-Proline Unconstrained pyrrolidine ringFlexible; highly susceptible to cis/trans isomerization.Baseline biological reference.
2-Azabicyclo[3.1.0]hexane-5-carboxylic acid 1,5-methano bridge (cyclopropane fused at C4-C5)Forces a distinct exo-pucker; alters pKa and reduces lipophilicity.Peptidomimetics, NIK inhibitors .
2-Azabicyclo[3.1.0]hexane-3-carboxylic acid 2,3-methano bridgeAdopts a Cγ-endo conformation; heavily restricts phi/psi angles.Arginase inhibitors, HCV proteases 2[2].
3-Azabicyclo[3.1.0]hexane-2-carboxylic acid Nitrogen shifted to position 3Modulates basicity; alters the vector projection of the carboxylate.α4β2 receptor antagonists (e.g., SUVN-911) 3[3].

Causality Insight: Why does the position of the cyclopropane ring matter? Cyclization from Cα to Cβ (yielding the 3-carboxylic acid analog) restricts the backbone dihedral angles differently than cyclization involving Cγ to Cδ (yielding the 5-carboxylic acid analog). The 5-substituted analog projects the carboxylic acid equatorially, creating a rigid vector ideal for mimicking the transition state in protease pockets while preventing proteolytic cleavage by sterically shielding the amide bond.

Mechanistic Pathway of Conformational Restriction

To understand how these structural modifications translate to in vivo efficacy, we must map the functional cascade. The cyclopropyl ring addresses multiple drug discovery roadblocks simultaneously: enhancing potency, reducing off-target effects, and decreasing plasma clearance 1[1].

ConformationalLogic A L-Proline (Flexible) B Cyclopropanation (C4-C5 Fusion) A->B C 2-Azabicyclo[3.1.0]hexane-5-carboxylic acid (Rigidified Scaffold) B->C D Steric Shielding of Amide Bond C->D E Entropic Pre-organization (Fixed Pucker) C->E F Increased Proteolytic Stability D->F G Enhanced Receptor Affinity E->G

Logical flow of proline cyclopropanation enhancing drug pharmacokinetics.

Experimental Methodology: Synthesis and Validation

A self-validating protocol is essential for reproducibility. Below is a detailed, step-by-step methodology for the enantioselective construction of the 2-azabicyclo[3.1.0]hexane core via an intramolecular reductive isocyanide-alkene (1+2) cycloaddition, a modern and highly efficient route 1[1].

Protocol 1: Enantioselective Synthesis of 2-Azabicyclo[3.1.0]hexane Core

Objective: To synthesize the bicyclic core with high enantiomeric excess (ee) using Copper/Chiral Phosphoric Acid (CPA) catalysis.

  • Substrate Preparation: Dissolve 0.2 mmol of the allyl-substituted α-isocyanoester in 2.0 mL of anhydrous 1,4-dioxane under an argon atmosphere.

  • Catalyst Complexation: Add 10 mol% of Cu(MeCN)4PF6 and 10 mol% of the SPINOL-based Chiral Phosphoric Acid (CPA) ligand (e.g., C13) to the reaction mixture.

    • Causality Check: The CPA ligand is critical here; it controls the facial selectivity during the 1,1-hydrocupration of the isocyanide, ensuring enantiodivergent cyclopropanation.

  • Hydrosilylation Initiation: Introduce 1.5 equivalents of phenylsilane (PhSiH3) dropwise. This acts as the terminal reductant to generate the active copper hydride species.

  • Cycloaddition: Stir the reaction mixture at 60 °C for 12 hours. The reaction proceeds via copper α-aminocarbenoid equilibration followed by intramolecular (1+2) cycloaddition with the olefinic moiety.

  • Quenching and Extraction: Quench the reaction with 5 mL of saturated aqueous NaHCO3. Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

  • Validation: Confirm enantiomeric purity (>95% er) using Chiral Supercritical Fluid Chromatography (SFC) 2[2].

Protocol 2: Biochemical Profiling for Proteolytic Stability

Objective: To quantify the resistance of the synthesized 2-azabicyclo[3.1.0]hexane-5-carboxylic acid containing peptide against dipeptidyl peptidase-4 (DPP-4) compared to an L-proline control.

  • Assay Setup: Prepare a 100 µM solution of the synthesized peptidomimetic in HEPES buffer (50 mM, pH 7.4, 150 mM NaCl).

  • Enzyme Incubation: Add purified human DPP-4 (final concentration 10 nM) to the substrate solution and incubate at 37 °C.

  • Time-Course Sampling: Extract 50 µL aliquots at 0, 15, 30, 60, 120, and 240 minutes. Immediately quench each aliquot by adding 50 µL of 1% trifluoroacetic acid (TFA) in acetonitrile.

  • LC-MS/MS Analysis: Centrifuge the quenched samples at 14,000 rpm for 10 minutes. Analyze the supernatant using LC-MS/MS (MRM mode) to quantify the remaining intact parent compound.

  • Data Interpretation: Calculate the half-life (t1/2).

    • Expected Outcome: The bicyclic analog should exhibit a t1/2 at least 10-fold greater than the L-proline control due to the steric bulk of the methano bridge preventing enzyme active-site accommodation.

Experimental Workflow Visualization

ExperimentalWorkflow S1 Isocyanoester Preparation S2 Cu/CPA Catalysis S1->S2 S3 (1+2) Cycloaddition @ 60°C S2->S3 PhSiH3 S4 Chiral SFC Purification S3->S4 >95% er S5 LC-MS/MS Stability Assay S4->S5

Step-by-step experimental workflow from catalytic synthesis to validation.

Conclusion

The strategic replacement of L-proline with 2-azabicyclo[3.1.0]hexane-5-carboxylic acid or its analogs is a powerful tool in modern drug discovery. By understanding the specific conformational restrictions imposed by different methano-bridge positions, researchers can rationally design peptidomimetics with superior metabolic stability and target affinity. The provided Cu/CPA-catalyzed synthetic route ensures access to these challenging scaffolds with the high enantiomeric purity required for clinical development.

References
  • Copper/Chiral Phosphoric-Acid-Catalyzed Intramolecular Reductive Isocyanide-Alkene (1 + 2) Cycloaddition: Enantioselective Construction of 2-Azabicyclo[3.1.0]hexanes.Journal of the American Chemical Society.
  • Discovery and Development of 3-(6-Chloropyridine-3-yloxymethyl)-2-azabicyclo[3.1.0]hexane Hydrochloride (SUVN-911): A Novel, Potent, Selective, and Orally Active Neuronal Nicotinic Acetylcholine α4β2 Receptor Antagonist for the Treatment of Depression.Journal of Medicinal Chemistry.
  • Comprehensive Strategies to Bicyclic Prolines: Applications in the Synthesis of Potent Arginase Inhibitors.PMC / NIH.
  • Synthesis of an Azabicyclo[3.1.

Sources

Validation

A Senior Application Scientist's Guide to the Enantiomeric Purity and Assessment of 2-Azabicyclo[3.1.0]hexane-5-carboxylic acid

In the landscape of modern drug development, the use of conformationally constrained amino acid analogs, such as 2-Azabicyclo[3.1.0]hexane-5-carboxylic acid, offers a powerful strategy to enhance the potency, selectivity...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug development, the use of conformationally constrained amino acid analogs, such as 2-Azabicyclo[3.1.0]hexane-5-carboxylic acid, offers a powerful strategy to enhance the potency, selectivity, and pharmacokinetic properties of peptide-based therapeutics.[][2][3] The rigid bicyclic structure of this molecule enforces a specific three-dimensional geometry, which can be pivotal for precise molecular interactions with biological targets. However, the chirality inherent to this molecule necessitates rigorous control and assessment of its enantiomeric purity. The biological activity and safety profile of a drug can be dramatically different between enantiomers, making the accurate determination of enantiomeric excess (% ee) a critical quality attribute in the pharmaceutical industry.[4][5]

This guide provides an in-depth comparison of the primary analytical techniques for assessing the enantiomeric excess and overall purity of 2-Azabicyclo[3.1.0]hexane-5-carboxylic acid. We will delve into the causality behind experimental choices, present validated protocols, and offer data-driven insights to aid researchers in selecting the most appropriate method for their specific needs.

The Analytical Imperative: Why Enantiomeric Purity Matters

The two enantiomers of a chiral molecule can exhibit vastly different pharmacological and toxicological profiles. One enantiomer may be therapeutically active, while the other could be inactive, or worse, contribute to adverse effects. Therefore, regulatory bodies mandate strict control over the enantiomeric composition of chiral drug substances. For a molecule like 2-Azabicyclo[3.1.0]hexane-5-carboxylic acid, ensuring high enantiomeric purity is fundamental to guaranteeing the quality, safety, and efficacy of the final drug product.[][6]

Comparative Analysis of Key Analytical Methodologies

The assessment of enantiomeric excess for amino acid analogs primarily relies on chromatographic and spectroscopic techniques. The choice of method is often a balance between resolution, sensitivity, speed, and the specific properties of the analyte. We will explore three principal techniques: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is arguably the most widely used technique for enantioselective analysis of amino acids due to its versatility and high resolving power.[7] The separation can be achieved through two main approaches: direct and indirect.

  • Direct Methods utilize a Chiral Stationary Phase (CSP) that selectively interacts with one enantiomer more strongly than the other, leading to different retention times. For amino acids, macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly effective for separating underivatized enantiomers.[8][9] This approach is often preferred as it avoids the need for derivatization, which can introduce potential impurities and additional analytical steps.[8]

  • Indirect Methods involve derivatizing the amino acid with a chiral reagent to form diastereomers. These diastereomeric pairs can then be separated on a conventional achiral stationary phase.[7][10] While this adds a sample preparation step, it can be a robust alternative when a suitable CSP is not available.[11]

Data Presentation: HPLC Method Comparison

ParameterDirect Chiral HPLC (CSP)Indirect Chiral HPLC (Derivatization)
Principle Differential interaction with a chiral stationary phase.Separation of diastereomers on an achiral stationary phase.
Sample Prep Minimal, direct injection of the sample.Derivatization step required.
Pros Fewer sample preparation steps, reduced risk of impurities.[8]Utilizes standard achiral columns, potentially lower cost.[10]
Cons CSPs can be expensive and have specific mobile phase requirements.Derivatization can be time-consuming and may not be quantitative.
Best For Routine quality control and high-throughput screening.Method development when a suitable CSP is not readily available.

Experimental Protocol: Direct Chiral HPLC

  • Column Selection: An Astec CHIROBIOTIC® T (teicoplanin-based) column is a strong starting point for underivatized amino acids.[8]

  • Mobile Phase Preparation: A typical mobile phase for polar ionic compounds on this type of column would be a mixture of methanol, acetonitrile, and an aqueous buffer (e.g., ammonium acetate). The organic modifier concentration can significantly impact enantioselectivity.[8]

  • Sample Preparation: Dissolve a known concentration of 2-Azabicyclo[3.1.0]hexane-5-carboxylic acid in the mobile phase.

  • Instrumentation:

    • HPLC system with a UV detector (detection at 210-220 nm is standard for peptides and amino acids).[6]

    • Flow rate: 1.0 mL/min.[12]

    • Column Temperature: 25°C.

  • Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers (E1 and E2) using the formula: % ee = |(Area_E1 - Area_E2) / (Area_E1 + Area_E2)| * 100.

Workflow for HPLC Method Selection

HPLC_Workflow start Start: Assess Enantiomeric Purity check_csp Is a suitable Chiral Stationary Phase (CSP) available for the underivatized analyte? start->check_csp direct_hplc Proceed with Direct Chiral HPLC check_csp->direct_hplc Yes derivatization Select and validate a chiral derivatizing agent. check_csp->derivatization No end_analysis Calculate % ee from chromatogram. direct_hplc->end_analysis indirect_hplc Proceed with Indirect Chiral HPLC achiral_sep Separate diastereomers on a standard achiral column. derivatization->achiral_sep achiral_sep->end_analysis

Caption: Decision workflow for selecting a chiral HPLC method.

Chiral Gas Chromatography (GC)

Chiral GC offers excellent sensitivity and resolution, but it requires the analyte to be volatile. Since amino acids are non-volatile, a two-step derivatization is necessary to make them amenable to GC analysis.[13] This typically involves esterification of the carboxylic acid group followed by acylation of the amino group. The resulting volatile derivatives can then be separated on a chiral GC column.

Experimental Protocol: Chiral GC with Derivatization

  • Derivatization:

    • Esterification: React the sample with an alcohol (e.g., propanol) in the presence of an acid catalyst to form the propyl ester.

    • Acylation: React the esterified sample with an acylating agent like pentafluoropropionic anhydride (PFPA) to derivatize the amino group.[13]

  • Column Selection: A Chirasil-L-Val column is a common choice for the separation of derivatized amino acid enantiomers.[13][14]

  • Instrumentation:

    • Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

    • Carrier Gas: Helium.

    • Temperature Program: A temperature gradient is typically used to ensure good separation and peak shape. For example, starting at a low temperature and ramping up to a higher temperature.[13]

  • Data Analysis: Similar to HPLC, the % ee is calculated from the integrated peak areas of the two enantiomers.

Workflow for Chiral GC Analysis

GC_Workflow start Start: Sample of 2-Azabicyclo[3.1.0]hexane-5-carboxylic acid esterification Step 1: Esterification of Carboxyl Group start->esterification acylation Step 2: Acylation of Amino Group esterification->acylation injection Inject volatile derivative into GC acylation->injection separation Separate enantiomers on a chiral column (e.g., Chirasil-L-Val) injection->separation detection Detect separated enantiomers (FID or MS) separation->detection analysis Calculate % ee from peak areas detection->analysis

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-Azabicyclo[3.1.0]hexane-5-carboxylic Acid

As a Senior Application Scientist, my primary goal is to empower researchers with the knowledge to conduct their work safely and effectively. The proper management of chemical waste is not merely a regulatory hurdle; it...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, my primary goal is to empower researchers with the knowledge to conduct their work safely and effectively. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental pillar of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-Azabicyclo[3.1.0]hexane-5-carboxylic acid, grounded in established safety principles and regulatory standards.

Part 1: Hazard Assessment and Characterization

Before any handling or disposal can occur, a thorough understanding of the substance's potential hazards is critical. While a specific Safety Data Sheet (SDS) for 2-Azabicyclo[3.1.0]hexane-5-carboxylic acid may not always be readily available, data from structurally similar compounds and general chemical principles allow for a robust hazard assessment.

Based on SDS information for related bicyclic compounds and carboxylic acids, 2-Azabicyclo[3.1.0]hexane-5-carboxylic acid should be handled as a substance with the following potential hazards:

  • Skin Irritation : May cause skin irritation upon contact.[1][2]

  • Serious Eye Irritation : Poses a risk of serious eye irritation or damage.[1][2]

  • Allergic Skin Reaction : May cause an allergic skin reaction (sensitization) in some individuals.[1]

  • Aquatic Toxicity : Potentially toxic to aquatic life.[1]

Causality : The carboxylic acid functional group can contribute to skin and eye irritation. The bicyclic structure, while stable, is a synthetic compound not typically found in nature, warranting caution regarding its environmental fate. Therefore, the core principle is to treat this compound with the appropriate level of caution to prevent personal exposure and environmental release.[1][3]

Part 2: Regulatory Framework: The Foundation of Safe Disposal

All laboratory waste disposal procedures are governed by stringent regulations designed to protect both laboratory personnel and the environment. In the United States, the primary regulatory bodies are the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).

  • OSHA's Laboratory Standard (29 CFR 1910.1450) : This standard mandates the development of a Chemical Hygiene Plan (CHP) .[4][5] Your laboratory's specific CHP is the primary document you must follow. It outlines procedures for safe handling, storage, and the use of personal protective equipment (PPE).

  • Environmental Protection Agency (EPA) : Under the Resource Conservation and Recovery Act (RCRA) , the EPA regulates the management of hazardous waste from "cradle to grave."[6] This means that the generator of the waste (the laboratory) is responsible for its safe disposal. It is illegal to dispose of chemical waste down the drain or in the regular trash.[3][6]

These regulations necessitate a systematic approach to waste management, ensuring every chemical is identified, properly contained, and transferred to a licensed disposal facility.

Part 3: Pre-Disposal Protocol: Safe Accumulation and Storage

Proper disposal begins long before the waste leaves your lab. It starts with meticulous handling and storage at the point of generation.

Table 1: Personal Protective Equipment (PPE) Requirements
PPE ItemSpecificationRationale
Eye Protection ANSI Z87.1-rated safety glasses or goggles.[7]Protects against splashes and accidental eye contact, which can cause serious irritation.[1][2]
Hand Protection Chemically resistant gloves (e.g., Nitrile).Prevents skin contact, irritation, and potential sensitization.[1]
Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Use in a well-ventilated area or chemical fume hood.Minimizes inhalation of any potential aerosols or dusts.
Step-by-Step Guide for Waste Accumulation
  • Waste Determination : As soon as the material is deemed no longer useful, it must be declared as waste. Do not let old or unwanted chemicals accumulate. The EPA's Subpart K regulations for academic laboratories encourage regular clean-outs.[6][8]

  • Segregation : Keep different waste streams separate to prevent dangerous reactions.[3][6]

    • Solid Waste : Collect solid 2-Azabicyclo[3.1.0]hexane-5-carboxylic acid, contaminated weigh boats, and contaminated gloves or wipes in a designated solid waste container.

    • Liquid Waste : If the compound is in solution, collect it in a separate liquid waste container. Do not mix with other incompatible solvent wastes.

  • Container Selection : Use only containers that are compatible with the chemical waste.

    • OSHA mandates that containers must be in good condition, compatible with their contents, and have a secure, leak-proof closure.[6]

    • For liquid waste, glass Winchester bottles are often preferred. Ensure any previous labels are completely removed or defaced.[9]

  • Labeling : This is a critical step for safety and compliance. Every waste container must be clearly labeled.[3][9][10] The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "2-Azabicyclo[3.1.0]hexane-5-carboxylic acid." Do not use abbreviations or chemical formulas.

    • The specific hazards (e.g., "Irritant").

    • The date accumulation started.

    • The name of the principal investigator or lab group.

Part 4: Final Disposal Workflow

The ultimate disposal of 2-Azabicyclo[3.1.0]hexane-5-carboxylic acid must be handled by trained professionals through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal company. Your role is to prepare the waste for a safe and compliant pickup.

Diagram: Waste Disposal Decision Workflow

The following diagram illustrates the logical flow for managing chemical waste in a laboratory setting, from generation to final disposal.

G Diagram 1: Chemical Waste Management Workflow cluster_0 In-Lab Process cluster_1 EHS / Professional Disposal A Chemical is identified as 'Waste' B Consult SDS & Lab's Chemical Hygiene Plan A->B C Select Appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Is waste solid or liquid? C->D E Use designated SOLID waste container D->E Solid F Use designated LIQUID waste container D->F Liquid G Securely close and label container with contents, hazards, and date E->G F->G H Store in designated Satellite Accumulation Area (SAA) G->H I Schedule waste pickup with Institution's EHS Office H->I J EHS transports waste to Central Accumulation Area I->J K Waste is manifested and transported by a licensed hazardous waste contractor J->K L Final Disposal at approved Treatment, Storage, and Disposal Facility (TSDF) K->L

Caption: Workflow for proper chemical waste management.

Protocol for Final Disposal
  • Container Check : Before scheduling a pickup, ensure your waste container is in good condition, properly labeled, and securely sealed. The container should not be overfilled (leave at least 10% headspace for liquids).

  • Request Pickup : Follow your institution's specific procedure for requesting a hazardous waste pickup from the EHS department. This is often done through an online portal.

  • Documentation : Maintain a log of the waste generated in your laboratory. This is a requirement of the RCRA and your institution's CHP.[6]

  • Handover : Be present for the scheduled pickup to answer any questions from the EHS personnel.

Self-Validating System : By following this protocol, you create a self-validating system of safety. Proper labeling prevents accidental mixing of incompatible chemicals. Secure containment prevents spills. Clear documentation ensures a complete and compliant record for regulatory authorities.

Part 5: Emergency Procedures

In the event of an accident, a swift and correct response is crucial.

Table 2: Emergency Response Protocol
IncidentImmediate ActionFollow-Up
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[2]If irritation persists, seek medical attention. Show the SDS to the attending physician if available.[1][11]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[1][2]Seek immediate medical attention from an ophthalmologist.[1]
Inhalation Move the affected person to fresh air.[2]If symptoms like respiratory irritation occur, seek medical attention.
Small Spill Alert personnel in the immediate area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or Chemizorb®).[1] Collect the absorbed material into a labeled hazardous waste container.Clean the spill area thoroughly. Report the spill to your laboratory supervisor or Chemical Hygiene Officer.
Large Spill Evacuate the immediate area. Alert your supervisor and contact your institution's EHS emergency number. Do not attempt to clean it up yourself.

Conclusion

The responsible disposal of 2-Azabicyclo[3.1.0]hexane-5-carboxylic acid is a non-negotiable aspect of professional laboratory practice. By understanding the potential hazards, adhering to regulatory requirements, and following a systematic protocol for accumulation, storage, and disposal, you ensure a safe environment for yourself and your colleagues while upholding the principles of environmental responsibility. Always prioritize safety and consult your institution's Chemical Hygiene Plan and EHS department as the ultimate authorities on waste disposal procedures.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Occupational Safety and Health Administration (OSHA). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
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  • American Chemical Society. Regulation of Laboratory Waste.
  • Labor Security System. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
  • U.S. Environmental Protection Agency (EPA). (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Occupational Safety and Health Administration (OSHA). Laboratories - Standards.
  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • ASPR. OSHA Standards for Biological Laboratories.
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  • Fisher Scientific. Safety Data Sheet.
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Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 2-Azabicyclo[3.1.0]hexane-5-carboxylic Acid

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. Yet, the safety of the researcher is paramount.

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Author: BenchChem Technical Support Team. Date: April 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. Yet, the safety of the researcher is paramount. This guide provides an in-depth, procedural framework for the safe handling of 2-Azabicyclo[3.1.0]hexane-5-carboxylic acid, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). The protocols outlined herein are designed to be a self-validating system, ensuring a robust and reliable approach to laboratory safety.

Hazard Assessment: Understanding the Risks

Table 1: Hazard Profile of Structurally Similar Compounds

Hazard ClassificationPotential EffectsRepresentative Compounds
Skin Irritation (Category 2) Causes skin irritation.[1][2]6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione, 3-Oxabicyclo[3.1.0]hexane-2,4-dione, tert-Butyl 6-Oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate
Serious Eye Irritation (Category 2/2A) Causes serious eye irritation.[1][2][3]6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione, 3-Oxabicyclo[3.1.0]hexane-2,4-dione, tert-Butyl 6-Oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate
Specific Target Organ Toxicity (Single Exposure, Category 3) May cause respiratory irritation.[1][4]6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione, 6-Azabicyclo[3.1.0]hexane
Acute Oral Toxicity (Category 4) Harmful if swallowed.[1][2]6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione

Personal Protective Equipment (PPE) Protocol

The selection of PPE is dictated by the potential routes of exposure: dermal (skin), ocular (eyes), and inhalation. The following protocol outlines the minimum required PPE for handling 2-Azabicyclo[3.1.0]hexane-5-carboxylic acid in a laboratory setting.

Eye and Face Protection

Given the high likelihood of eye irritation, robust eye protection is non-negotiable.

  • Minimum Requirement: Safety glasses with side shields are suitable for tasks with a low risk of splashing, such as observation.

  • Recommended for Handling: Chemical splash goggles are essential when handling the solid compound or solutions to protect against airborne particles and splashes that can cause injury.[6][7]

  • Increased Risk Scenarios: A full-face shield worn over safety goggles is required when there is a significant risk of splashing, such as during transfers of larger quantities or when working with heated solutions.[6][8]

Hand Protection

Hands are the most likely part of the body to come into direct contact with the chemical.

  • Glove Selection: Chemical-resistant gloves are mandatory. Nitrile or neoprene gloves are generally recommended for handling corrosive and irritating substances.[7][8] Always consult the glove manufacturer's resistance data for the specific chemical or a similar class of compounds.

  • Glove Integrity: Before each use, visually inspect gloves for any signs of damage, such as punctures or tears.[6] Do not reuse disposable gloves.

  • Proper Technique: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[9]

Body Protection

Protecting the skin from potential contact is crucial.

  • Standard Attire: A long-sleeved laboratory coat is the minimum requirement.

  • Enhanced Protection: For tasks with a higher risk of spills or splashes, consider wearing a chemical-resistant apron over the lab coat.[6][8]

  • Footwear: Closed-toe shoes are mandatory in any laboratory setting. Ensure that corrosive chemicals cannot penetrate footwear.[6]

Respiratory Protection

Due to the potential for respiratory irritation from airborne dust particles, appropriate respiratory protection is necessary.

  • Engineering Controls: The primary method of controlling exposure to airborne particles is to handle the solid compound within a certified chemical fume hood.[4][10]

  • Respiratory Equipment: If engineering controls are not sufficient or during a spill cleanup, a dust respirator (e.g., an N95-rated mask) should be worn.[7][9]

Step-by-Step Handling Procedure

This workflow provides a systematic approach to handling 2-Azabicyclo[3.1.0]hexane-5-carboxylic acid, from preparation to disposal, to minimize the risk of exposure.

Preparation
  • Review Safety Information: Before beginning any work, thoroughly review this guide and any available safety information for similar compounds.

  • Designate a Work Area: All handling of the solid compound should be performed within a certified chemical fume hood to minimize inhalation exposure.[4][10]

  • Assemble Materials: Gather all necessary equipment, including the chemical, solvents, glassware, and waste containers, before donning PPE.

  • Don PPE: Put on all required PPE in the correct order: lab coat, respiratory protection (if needed), safety goggles, and gloves.

Handling
  • Weighing and Transfer: Carefully weigh the desired amount of the compound on a tared weigh boat inside the fume hood. Use a spatula for transfers to minimize dust generation.

  • Dissolution: If preparing a solution, add the solid to the solvent slowly. If mixing with water, add the corrosive to cold water in small amounts and stir frequently to dissipate any heat generated.[11]

  • Perform Experiment: Conduct the experiment within the fume hood, keeping the sash at the lowest practical height.

  • Container Sealing: Keep containers of the compound securely sealed when not in use.[9]

Post-Handling
  • Decontamination: Clean any spills immediately using appropriate procedures.[9] Wipe down the work area with a suitable solvent.

  • Doff PPE: Remove PPE in the reverse order it was put on, being careful to avoid contaminating yourself. Gloves should be removed last.

  • Hand Washing: Wash hands thoroughly with soap and water.[9]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][10] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water.[2][10] If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide artificial respiration.[2][10] Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[10]

  • Spill: For a small spill, use an absorbent material to clean it up while wearing appropriate PPE. For a large spill, evacuate the area and contact your institution's environmental health and safety department.[9]

Operational and Disposal Plans

Proper disposal of 2-Azabicyclo[3.1.0]hexane-5-carboxylic acid and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: All waste containing this compound, including excess solid, solutions, and contaminated consumables (e.g., gloves, weigh boats, paper towels), should be collected in a clearly labeled, sealed, and appropriate hazardous waste container.[9][12]

  • Disposal Route: Dispose of the hazardous waste through your institution's approved chemical waste disposal program.[2][12] Do not dispose of this chemical down the drain.[12]

Visual Workflow for Safe Handling

The following diagram illustrates the key steps and decision points in the safe handling of 2-Azabicyclo[3.1.0]hexane-5-carboxylic acid.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal cluster_emergency Emergency Protocol ReviewSDS Review Safety Information DesignateArea Designate Fume Hood Work Area ReviewSDS->DesignateArea AssembleMaterials Assemble All Materials DesignateArea->AssembleMaterials DonPPE Don Appropriate PPE AssembleMaterials->DonPPE WeighTransfer Weigh & Transfer in Fume Hood DonPPE->WeighTransfer PerformExperiment Perform Experiment WeighTransfer->PerformExperiment Decontaminate Decontaminate Work Area & Equipment PerformExperiment->Decontaminate DisposeWaste Dispose of Hazardous Waste PerformExperiment->DisposeWaste DoffPPE Doff PPE Correctly Decontaminate->DoffPPE WashHands Wash Hands Thoroughly DoffPPE->WashHands Spill Spill or Exposure FollowEmergency Follow Emergency Procedures Spill->FollowEmergency

Caption: A workflow diagram outlining the key stages of safe handling.

References

  • Managing Corrosive Substances: Safety Protocols for Businesses. (n.d.). denios.ca. Retrieved from [Link]

  • The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5). Dival. Retrieved from [Link]

  • Corrosive Safety: Protecting Workers from Harmful Substances. (2024, January 19). OSHA Training School. Retrieved from [Link]

  • Safe Handling of Corrosive Chemicals. (2024, June 5). The Chemistry Blog. Retrieved from [Link]

  • SAFETY DATA SHEET. (2023, June 1). Evonik. Retrieved from [Link]

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